1-benzyl-5-bromo-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXJFUYUNHLBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301419 | |
| Record name | 1-benzyl-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-51-1 | |
| Record name | 1-Benzyl-5-bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 143237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10075-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-benzyl-5-bromo-1H-indole
This document provides a comprehensive technical guide for the synthesis of 1-benzyl-5-bromo-1H-indole, a key intermediate in the development of various biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Reaction Principle
The synthesis of this compound is achieved through the N-alkylation of 5-bromoindole. This reaction proceeds via a nucleophilic substitution mechanism. A base is utilized to deprotonate the nitrogen atom of the indole ring, forming a nucleophilic indolide anion. This anion subsequently attacks the electrophilic carbon of benzyl bromide, resulting in the formation of the desired N-alkylated product and a salt byproduct.[1] The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents generally favoring N-alkylation.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the N-benzylation of 5-bromoindole.
| Reagent/Parameter | Molar Equivalent/Value | Notes |
| 5-Bromoindole | 1.0 eq | Starting material |
| Base (e.g., NaH, KOH) | 1.2 - 4.0 eq | Sodium hydride (60% dispersion in oil) or Potassium hydroxide can be used.[1][3] |
| Benzyl Bromide | 1.1 - 2.0 eq | Alkylating agent.[1][3] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are preferred.[1][3] |
| Reaction Temperature | 0 °C to room temperature | Initial deprotonation is often carried out at 0 °C.[1] |
| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC).[1] |
Experimental Protocol
This section details the methodology for the synthesis of this compound.
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or Calcium chloride (CaCl₂)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure 1: Using Sodium Hydride in DMF[1]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-5-bromoindole.
Procedure 2: Using Potassium Hydroxide in DMSO[3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO) and crushed potassium hydroxide (approx. 4.0 eq). Stir the mixture at room temperature for 5 minutes.
-
Addition of Indole: Add 5-bromoindole (1.0 eq) to the mixture and continue stirring for 45 minutes.
-
Alkylation: Add benzyl bromide (2.0 eq) to the reaction mixture and stir for an additional 45 minutes.
-
Work-up: Dilute the mixture with water.
-
Extraction: Extract the product with three portions of diethyl ether.
-
Washing and Drying: Wash each ether layer with three portions of water. Combine the organic layers and dry over calcium chloride.
-
Purification: Remove the solvent under reduced pressure. The excess benzyl bromide can be removed by distillation at reduced pressure. The residue is then distilled to yield the final product.
Visualizations
Reaction Pathway
Caption: N-alkylation of 5-bromoindole with benzyl bromide.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
References
Synthesis of 1-benzyl-5-bromo-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-benzyl-5-bromo-1H-indole, a key building block in medicinal chemistry and drug development. This document details established experimental protocols, presents a comparative analysis of reaction conditions, and illustrates the synthetic workflow, offering valuable insights for researchers engaged in the synthesis of indole derivatives.
Core Synthesis Principle
The synthesis of this compound from 5-bromoindole is achieved through a nucleophilic substitution reaction, specifically the N-alkylation of the indole ring. The reaction proceeds via the deprotonation of the nitrogen atom in the 5-bromoindole ring by a suitable base to form a nucleophilic indolide anion. This anion subsequently attacks the electrophilic benzylic carbon of benzyl bromide, leading to the formation of the desired N-benzylated product and a salt byproduct.[1] The choice of base and solvent system is critical in influencing the reaction efficiency and yield.
Comparative Analysis of Synthetic Protocols
The N-benzylation of 5-bromoindole can be effectively carried out using several different sets of reaction conditions. The following table summarizes quantitative data from established protocols, allowing for a direct comparison of key reaction parameters.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (Adapted) |
| Starting Material | 5-Bromoindole | 5-Bromoindole | Indole-3-carbaldehyde |
| Alkylating Agent | Benzyl bromide | Benzyl bromide | Benzyl bromide |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Anhydrous DMF | Dimethyl Sulfoxide (DMSO) | Anhydrous DMF |
| Molar Equivalents | |||
| 5-Bromoindole | 1.0 eq | 1.0 eq | 1.0 eq |
| Benzyl bromide | 1.1 eq | 2.0 eq | 1.085 eq |
| Base | 1.2 eq (60% dispersion) | 4.0 eq | 1.4 eq (anhydrous) |
| Reaction Temperature | 0 °C to Room Temp. | Room Temperature | Reflux (90 °C) |
| Reaction Time | 2-12 hours | 1.5 hours | 6 hours |
| Reported Yield | Not explicitly stated for this specific reaction, but this is a standard high-yield method. | 85-89% (up to 97% for 1-benzylindole)[2] | 91%[3] |
| Reference | Benchchem[1] | Organic Syntheses[2] | RSC Publishing[3] |
Detailed Experimental Protocol: N-benzylation using Sodium Hydride in DMF
This section provides a detailed methodology for the synthesis of this compound using sodium hydride as the base in anhydrous dimethylformamide.
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the 5-bromoindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. The addition should be done slowly to control the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.[1]
Visualizing the Synthetic Process
To further clarify the experimental procedure and the underlying chemical transformation, the following diagrams have been generated.
Reaction Signaling Pathway
Caption: Reaction mechanism for the N-benzylation of 5-bromoindole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 1-benzyl-5-bromo-1H-indole: Structure, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzyl-5-bromo-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, CAS number, synthetic methodologies, and explores its burgeoning role in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom substituted at the 5th position.
CAS Number: 10075-51-1
Molecular Formula: C₁₅H₁₂BrN
Chemical Structure:
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 286.17 g/mol | [1] |
| Melting Point | 90-94 °C | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98% | [2] |
| SMILES | BrC1=CC=C2C(C=CN2CC3=CC=CC=C3)=C1 | [1] |
| InChI | 1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2 | [1] |
Synthesis Protocol
A plausible synthetic route to this compound involves the N-benzylation of 5-bromoindole. The following protocol is adapted from a general procedure for the benzylation of indole.[2]
Materials:
-
5-bromoindole
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Calcium chloride (CaCl₂)
Equipment:
-
Erlenmeyer flask with a magnetic stirring bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 500 mL Erlenmeyer flask, dissolve 26.0 g (0.399 mole) of potassium hydroxide in 200 mL of dimethyl sulfoxide with stirring at room temperature for 5 minutes.[2]
-
To this solution, add the appropriate molar equivalent of 5-bromoindole.
-
Continue stirring for 45 minutes.[2]
-
Add 34.2 g (0.200 mole) of benzyl bromide to the mixture and stir for an additional 45 minutes.[2]
-
Dilute the reaction mixture with 200 mL of water.[2]
-
Extract the aqueous mixture with three 100 mL portions of diethyl ether.[2]
-
Wash each ether extract with three 50 mL portions of water.[2]
-
Combine the organic layers and dry over anhydrous calcium chloride.[2]
-
Remove the diethyl ether using a rotary evaporator.[2]
-
The excess benzyl bromide can be removed by distillation under reduced pressure.[2]
-
The resulting residue, this compound, can be further purified by recrystallization from a suitable solvent such as ethanol.[2]
Biological and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential as anticancer and antimicrobial agents. The core structure serves as a versatile scaffold for the development of novel therapeutic compounds.
Anticancer Activity
Numerous studies have highlighted the anti-proliferative effects of this compound derivatives against various cancer cell lines.
One notable study detailed the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which exhibited potent anticancer activity against human breast (MCF-7) and lung (A-549) cancer cell lines.[3] The mechanism of action for some of these derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3][4] Inhibition of VEGFR-2 can disrupt tumor blood supply, leading to apoptosis and reduced tumor growth.[4]
Quantitative Anticancer Activity Data
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 7.17 ± 0.94 | [3] |
| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 2.93 ± 0.47 | [3] |
VEGFR-2 Inhibition
| Compound Derivative | VEGFR-2 IC₅₀ (µM) | Reference |
| 1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 0.728 | [3] |
| 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | 0.503 | [3] |
Antimicrobial Activity
Derivatives of this compound have also shown promise as antimicrobial agents. Studies have reported the synthesis of indole-2-carboxamides exhibiting activity against pathogenic bacteria.
Experimental Protocol for Anticancer Evaluation (MTT Assay)
This protocol outlines a common method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound derivatives are often attributed to their interaction with key signaling pathways involved in cell proliferation and survival.
Caption: VEGFR-2 signaling pathway and its inhibition.
The diagram above illustrates a simplified representation of the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLCγ, PI3K/AKT, and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation and survival.[5] Derivatives of this compound can inhibit this process by blocking the activity of VEGFR-2.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-benzyl-5-bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-benzyl-5-bromo-1H-indole. Due to the limited availability of publicly accessible, fully assigned raw spectral data for this specific compound, this guide presents a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established NMR principles and comparative analysis with structurally related compounds, including 5-bromoindole, 1-benzylindole, and other substituted indole derivatives. This document also outlines detailed experimental protocols for acquiring high-quality NMR data for this class of compounds and includes visualizations to aid in understanding the experimental workflow and the structural-spectral correlations.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions are for spectra recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~ 7.70 | d | J ≈ 1.8 |
| H-6 | ~ 7.25 | dd | J ≈ 8.7, 1.8 |
| H-7 | ~ 7.20 | d | J ≈ 8.7 |
| H-2 | ~ 7.15 | d | J ≈ 3.1 |
| Benzyl-H (ortho) | ~ 7.10 | m | |
| Benzyl-H (meta, para) | ~ 7.30 | m | |
| H-3 | ~ 6.55 | d | J ≈ 3.1 |
| -CH₂- | ~ 5.30 | s |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7a | ~ 135.5 |
| C-3a | ~ 129.5 |
| C-2 | ~ 128.8 |
| Benzyl-C (ipso) | ~ 137.0 |
| Benzyl-C (ortho) | ~ 127.0 |
| Benzyl-C (meta) | ~ 129.0 |
| Benzyl-C (para) | ~ 128.0 |
| C-4 | ~ 124.0 |
| C-6 | ~ 122.0 |
| C-5 | ~ 114.0 |
| C-7 | ~ 110.0 |
| C-3 | ~ 102.0 |
| -CH₂- | ~ 50.0 |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The dissolution should be performed in a clean, dry vial.
-
Transfer: To ensure the removal of any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is adequate for the spectrometer, typically a height of 4-5 cm.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship between the molecular structure and its NMR spectral data.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationship between structure and NMR spectra.
An In-depth Technical Guide to the Spectroscopic Data of 1-benzyl-5-bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
1-benzyl-5-bromo-1H-indole is a halogenated indole derivative. The presence of the benzyl group at the N-1 position and the bromine atom at the C-5 position makes it a valuable intermediate for further functionalization in medicinal chemistry.
| Property | Value |
| CAS Number | 10075-51-1[1][2][3] |
| Molecular Formula | C₁₅H₁₂BrN[1][2] |
| Molecular Weight | 286.17 g/mol [2] |
| Appearance | White to off-white crystalline powder or solid[3] |
| Melting Point | 90.0 to 94.0 °C[3] |
| SMILES | BrC1=CC=C2C(C=CN2CC3=CC=CC=C3)=C1[2] |
| InChI Key | AQXJFUYUNHLBGU-UHFFFAOYSA-N[1][2] |
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// Dummy nodes for double bonds d2 [label="", pos="-1.2,0!", shape=none, width=0]; d4 [label="", pos="0.6,-0.85!", shape=none, width=0]; d6 [label="", pos="1.8,-0.6!", shape=none, width=0]; d8 [label="", pos="1.8,0.25!", shape=none, width=0];
// Benzyl ring double bonds b1 [label="", pos="-1.35,3.85!", shape=none, width=0]; b3 [label="", pos="-1.7,5.0!", shape=none, width=0]; b5 [label="", pos="-2.85,5.35!", shape=none, width=0]; b7 [label="", pos="-3.65,4.55!", shape=none, width=0]; b9 [label="", pos="-3.3,3.4!", shape=none, width=0]; b11 [label="", pos="-2.15,3.05!", shape=none, width=0];
// Edges N1 -- C2; C2 -- d2 [style=invis]; d2 -- C3; C2 -- C3 [style=double, color="#5F6368"]; C3 -- C3a; C3a -- C4; C4 -- d4 [style=invis]; d4 -- C7a; C4 -- C7a [style=double, color="#5F6368"]; C4 -- C5; C5 -- d6 [style=invis]; d6 -- C6; C5 -- C6 [style=double, color="#5F6368"]; C6 -- d8 [style=invis]; d8 -- C7; C6 -- C7 [style=double, color="#5F6368"]; C7 -- C7a; C7a -- N1; C5 -- Br;
N1 -- C_benzyl_methylene; C_benzyl_methylene -- C_benzyl_1;
C_benzyl_1 -- b1 [style=invis]; b1 -- C_benzyl_2; C_benzyl_1 -- C_benzyl_2 [style=double, color="#5F6368"];
C_benzyl_2 -- b3 [style=invis]; b3 -- C_benzyl_3; C_benzyl_2 -- C_benzyl_3;
C_benzyl_3 -- b5 [style=invis]; b5 -- C_benzyl_4; C_benzyl_3 -- C_benzyl_4 [style=double, color="#5F6368"];
C_benzyl_4 -- b7 [style=invis]; b7 -- C_benzyl_5; C_benzyl_4 -- C_benzyl_5;
C_benzyl_5 -- b9 [style=invis]; b9 -- C_benzyl_6; C_benzyl_5 -- C_benzyl_6 [style=double, color="#5F6368"];
C_benzyl_6 -- b11 [style=invis]; b11 -- C_benzyl_1; C_benzyl_6 -- C_benzyl_1;
}
Caption: Chemical structure of this compound.
Spectroscopic Data
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 286.02260 |
| [M+Na]⁺ | 308.00454 |
| [M-H]⁻ | 284.00804 |
| [M]⁺ | 285.01477 |
Data sourced from PubChem predictions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimentally determined ¹H and ¹³C NMR data for this compound are not available in the surveyed literature. As a reference, the experimental data for the precursor, 5-bromoindole, is provided below. For this compound, one would expect to see the signals corresponding to the 5-bromoindole core, with the absence of the N-H proton signal, and the appearance of signals for the benzyl group (a singlet for the methylene protons around 5.3-5.5 ppm and multiplets for the aromatic protons of the benzyl ring between 7.0-7.4 ppm).
Table 2: ¹H NMR Spectroscopic Data for 5-Bromoindole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.10 | br s | N-H |
| ~7.76 | d | H-4 |
| ~7.27 | d | H-7 |
| ~7.21 | dd | H-6 |
| ~7.19 | t | H-2 |
| ~6.47 | t | H-3 |
Solvent: CDCl₃, Reference: TMS (0 ppm).[5]
Table 3: ¹³C NMR Spectroscopic Data for 5-Bromoindole
| Chemical Shift (δ) ppm | Assignment |
| 134.7 | C-7a |
| 129.9 | C-3a |
| 125.3 | C-2 |
| 124.8 | C-6 |
| 121.8 | C-4 |
| 113.0 | C-5 |
| 112.5 | C-7 |
| 102.3 | C-3 |
Solvent: CDCl₃.[5]
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The spectrum is expected to show characteristic C-H stretching vibrations for the aromatic rings and the methylene group, as well as C=C stretching bands for the aromatic systems. The characteristic N-H stretching band of the 5-bromoindole precursor (typically around 3400 cm⁻¹) would be absent.
Table 4: Key IR Absorptions for 5-Bromoindole (for reference)
| Wavenumber (cm⁻¹) | Assignment |
| ~3410 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| ~1450 | Aromatic C=C stretch |
| ~780 | C-H out-of-plane bend |
Data is characteristic for this class of compounds.
Experimental Protocols
Synthesis of this compound
The following protocol describes a general method for the N-benzylation of 5-bromoindole.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromoindole (1.0 equivalent) and anhydrous DMF. Stir until the solid is fully dissolved.[6]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) in portions. Allow the mixture to stir at 0 °C for 30-60 minutes.[6]
-
Alkylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[6]
General Protocol for Spectroscopic Data Acquisition
The following are generalized methodologies for acquiring the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Weigh approximately 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Filter the solution into a clean, dry 5 mm NMR tube.[5]
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the low natural abundance of ¹³C.[7]
Infrared (IR) Spectroscopy:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto a clean ATR crystal. Apply firm pressure to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The background spectrum is automatically subtracted.[5]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS). Acquire the spectrum in both positive and negative ion modes to observe different adducts.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 10075-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. PubChemLite - this compound (C15H12BrN) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Purity and Appearance of 1-benzyl-5-bromo-1H-indole Solid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-benzyl-5-bromo-1H-indole, a key intermediate in pharmaceutical and materials science research. This document outlines its typical appearance, purity specifications, and detailed experimental protocols for its synthesis, purification, and characterization.
Physicochemical Properties and Purity
This compound is a synthetic derivative of indole. In its solid form, it is typically a white to almost white crystalline powder.[1] The compound is valued in organic synthesis for the strategic placement of the bromo and benzyl groups, which allow for a variety of subsequent chemical modifications.
Quantitative Data Summary
The following table summarizes the key quantitative data for solid this compound, compiled from various commercial and literature sources.
| Parameter | Typical Value | Analytical Method |
| Purity | ≥98.0% | Gas Chromatography (GC) |
| Melting Point | 90-94 °C | Capillary Melting Point Apparatus |
| Molecular Formula | C₁₅H₁₂BrN | - |
| Molecular Weight | 286.17 g/mol | Mass Spectrometry |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and analytical characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the N-alkylation of 5-bromoindole with benzyl bromide.
Materials:
-
5-bromoindole
-
Benzyl bromide
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 5-bromoindole (1 equivalent) in freshly distilled DMF or DMSO in a round-bottom flask under a nitrogen atmosphere.
-
Add powdered potassium hydroxide (1.2 equivalents) or anhydrous potassium carbonate to the solution and stir at room temperature.
-
After the base has dissolved, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the mixture overnight at room temperature.
-
Pour the reaction mixture into water and stir for 30 minutes.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of n-hexane and ethyl acetate.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Column Chromatography Protocol:
-
Prepare a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and petroleum ether.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory or as a potassium bromide (KBr) pellet. The spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Mass spectra are used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Gas Chromatography (GC):
-
GC analysis is commonly used to determine the purity of the compound. A capillary column with a non-polar or medium-polarity stationary phase is suitable. The oven temperature is programmed to ramp up to ensure the elution of the compound. A flame ionization detector (FID) is typically used for detection.
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide on the Solubility of 1-benzyl-5-bromo-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-benzyl-5-bromo-1H-indole, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on providing a robust estimation of its solubility based on the known solubility of structurally similar compounds: indole and 5-bromoindole. Furthermore, this guide details standardized experimental protocols for the precise determination of solubility and presents a logical workflow to guide experimental design.
Estimated Solubility Profile
The solubility of a compound is a critical physicochemical property that dictates its behavior in various experimental and physiological environments, influencing factors such as reaction kinetics, bioavailability, and formulation. Based on the general principle of "like dissolves like," the solubility of this compound is expected to be low in polar protic solvents like water and higher in organic solvents. The presence of the non-polar benzyl group and the bromine atom is likely to enhance its solubility in less polar organic solvents compared to its parent indole.
The following table summarizes the available solubility data for indole and 5-bromoindole, which serves as a valuable reference for estimating the solubility of this compound.
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| Indole | Water | 20 | 0.19 g/100 mL | Quantitative |
| Hot Water | - | Soluble | Qualitative | |
| Ethanol | Room Temperature | Readily Soluble | Qualitative | |
| Diethyl Ether | Room Temperature | Readily Soluble | Qualitative | |
| Benzene | Room Temperature | Readily Soluble | Qualitative | |
| Chloroform | Room Temperature | Soluble | Qualitative | |
| Ethyl Acetate | Room Temperature | Soluble | Qualitative | |
| 5-Bromoindole | Water | Not Specified | 126 mg/L (calculated) | Quantitative |
| Ethanol | Not Specified | Soluble | Qualitative | |
| Ether | Not Specified | Soluble | Qualitative | |
| Chloroform | Not Specified | Soluble | Qualitative | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Quantitative | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Quantitative | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Quantitative | |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Quantitative |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for research and drug development. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]
Shake-Flask Method for Equilibrium Solubility Determination
This method measures the thermodynamic solubility of a compound, representing the saturation concentration of the solute in a solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable analytical technique.
-
Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the shake-flask method.
Caption: Workflow for Solubility Determination.
References
Molecular weight and formula of 1-benzyl-5-bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-benzyl-5-bromo-1H-indole, a key intermediate in the synthesis of bioactive molecules. This document details its chemical properties, a general synthesis protocol, and its application in the development of novel therapeutics, particularly in oncology.
Core Data Presentation
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₅H₁₂BrN[1] |
| Molecular Weight | 286.17 g/mol [1] |
| CAS Number | 10075-51-1[1] |
| Appearance | White to off-white solid |
| Synonyms | 1-Benzyl-5-bromoindole, N-benzyl-5-bromoindole[2] |
Experimental Protocols
Synthesis of this compound
A general method for the N-benzylation of an indole scaffold can be adapted for the synthesis of this compound. This procedure is based on the reaction of the parent indole with benzyl bromide.
Materials:
-
5-bromo-1H-indole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 5-bromo-1H-indole (1 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
Derivatives of this compound have been evaluated for their anticancer properties.[3][4] The following is a general protocol for assessing cytotoxicity using the MTT assay on a cancer cell line (e.g., MDA-MB-231).[5]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)[5]
-
Normal human cell line (e.g., MCF-10A) for assessing cytotoxicity[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations (e.g., 6.5 µM, 12.5 µM, 25 µM, and 50 µM) with the growth medium.[5]
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value for each compound.
Signaling Pathway and Mechanism of Action
Derivatives of this compound have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3][4] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.
Caption: VEGFR-2 signaling pathway and its inhibition.
The diagram illustrates that the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR-2) triggers a signaling cascade that promotes angiogenesis. Derivatives of this compound act as inhibitors, blocking this pathway and thereby preventing the formation of new blood vessels that tumors need to grow.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 1-benzyl-5-bromo-1H-indole
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-benzyl-5-bromo-1H-indole, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in numerous pharmaceutical agents, and the presence of a bromine atom at the 5-position allows for further functionalization through cross-coupling reactions. The N-benzyl group can also play a crucial role in modulating the pharmacological properties of the final compound. This guide will focus on two principal and effective methods for its synthesis: the direct N-benzylation of 5-bromoindole and a one-pot Fischer indole synthesis.
Synthetic Pathways
Two primary synthetic strategies are detailed below, each offering distinct advantages in terms of starting material availability, reaction efficiency, and scalability.
Route 1: N-Benzylation of 5-Bromoindole
This is a straightforward and widely used method that begins with commercially available 5-bromoindole. The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with benzyl bromide.[1]
Route 2: One-Pot Fischer Indole Synthesis and N-Alkylation
A more convergent approach is the one-pot, three-component Fischer indole synthesis followed by N-alkylation.[2] This method constructs the indole ring and introduces the benzyl group in a single, efficient sequence, starting from (4-bromophenyl)hydrazine, a suitable ketone, and benzyl bromide.[2][3]
Data Presentation
The following tables summarize the quantitative data associated with the described synthetic routes.
Table 1: Quantitative Data for N-Benzylation of 5-Bromoindole
| Parameter | Value | Reference |
| Starting Material | 5-Bromoindole | [1] |
| Reagents | Benzyl bromide, Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | [1][4] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | [1][4] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 2-12 hours | [1] |
| Yield | 85-97% | [4] |
Table 2: Quantitative Data for One-Pot Fischer Indole Synthesis and N-Alkylation
| Parameter | Value | Reference |
| Starting Materials | (4-bromophenyl)hydrazine hydrochloride, Ketone (e.g., butanone), Benzyl bromide | [2][5] |
| Reagents | Sodium Hydride (NaH) | [2] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | [2] |
| Reaction Conditions | Microwave irradiation (150 °C), then conventional heating (80 °C) | [2] |
| Reaction Time | Under 30 minutes | [2] |
| Yield | Generally high | [2] |
Experimental Protocols
Protocol 1: N-Benzylation of 5-Bromoindole
This protocol is adapted from established procedures for the N-alkylation of indoles.[1][4]
Materials:
-
5-Bromoindole
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide pellets
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-bromoindole is fully dissolved.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes.[1]
-
Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.[1]
Protocol 2: One-Pot Fischer Indole Synthesis and N-Alkylation
This protocol is based on a rapid, one-pot, three-component synthesis of 1,2,3-trisubstituted indoles.[2]
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
A suitable ketone (e.g., butanone to yield 1-benzyl-5-bromo-2,3-dimethyl-1H-indole)
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a thick-walled microwave tube, add a stirred suspension of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in THF.[2]
-
Add the ketone (1.05 eq) to the suspension.[2]
-
Cap the tube with a septum and heat to 150 °C using microwave irradiation for 10 minutes.[2]
-
After cooling to room temperature, cautiously add sodium hydride (4.0 eq) in small portions to the stirred reaction mixture, followed by the addition of DMF.[2]
-
Recap the tube and heat the mixture to 80 °C using an oil bath.[2]
-
After 5 minutes, add benzyl bromide (1.05 eq).[2]
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired this compound derivative.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of this compound.
Caption: Workflow for N-benzylation of 5-bromoindole.
Caption: One-pot Fischer indole synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 1-benzyl-5-bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, pivotal in modern organic synthesis.[1] Its high functional group tolerance and mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecules, including the functionalization of heterocyclic scaffolds like indole.[1][2] The indole nucleus is a privileged structure present in numerous natural products and pharmaceuticals.[1] Strategic functionalization at the 5-position of the indole ring through Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, which can significantly modulate the biological activity of the parent molecule.[1]
This document provides detailed application notes and protocols for the Suzuki coupling of 1-benzyl-5-bromo-1H-indole with various boronic acids and their derivatives. The N-benzyl protecting group on the indole nitrogen prevents potential side reactions that can occur with the acidic N-H proton, often leading to cleaner reactions and higher yields compared to unprotected indoles.[3]
Reaction Principle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[1][2] The catalytic cycle, as illustrated below, involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] A base is essential to facilitate the transmetalation step.[3] The judicious selection of the palladium catalyst, ligand, base, and solvent system is critical for the success of the reaction, influencing the reaction rate, yield, and purity of the desired product.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 5-bromoindoles and related N-substituted heteroaryl bromides with different boronic acids, providing a comparative overview of catalysts, bases, solvents, and corresponding yields. These conditions can serve as a strong starting point for the optimization of the Suzuki coupling of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Boronic Acid/Ester | Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 95 | [4][5] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (Microwave) | 0.5-0.67 | 5-bromoindole | Arylboronic acid | High | [1] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | 5-bromoindole | Arylboronic acid | Not specified | [1] |
| Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 (Microwave) | 1 | 5,7-dibromoindole | Phenylboronic acid | up to 91 | [6] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (1:1) | 90 | Not specified | Bromo-indazole derivative | Substituted boronic acid esters | High | [7] |
| Pd(OAc)₂ | Na₂CO₃ | Water/Acetone | 35 | 0.5-1 | 4-bromotoluene | Phenylboronic acid | Quantitative | |
| CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 90 | 16 | ortho-bromoaniline derivative | Benzyl boronic ester | 91 |
Experimental Protocols
Below are detailed protocols for the Suzuki coupling reaction of this compound, adapted from established procedures for similar substrates.[1][8]
Protocol 1: General Procedure using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane or dimethoxyethane (DME)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.2 - 1.5 equiv), base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv), and Pd(dppf)Cl₂ (0.02 - 0.05 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 or DME/water 4:1) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-5-aryl-1H-indole.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.07 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol or 1,4-Dioxane
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 - 0.07 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add the solvent (e.g., ethanol) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.[1][6]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram outlines the general experimental workflow for the Suzuki coupling of this compound.
Troubleshooting and Optimization
-
Low Yield or Failed Reaction: If the reaction results in a low yield or fails, consider screening different palladium catalysts, bases, and solvent systems.[3] For challenging couplings, modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ can be highly effective.[3]
-
Debromination: Although the N-benzyl group mitigates this risk, debromination of the starting material can still occur. Ensure the use of high-purity, anhydrous solvents to avoid potential hydride sources.[3]
-
Homocoupling of Boronic Acid: This side reaction can be minimized by thoroughly degassing all solvents and the reaction mixture to remove oxygen.[3]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be an issue. Using high-quality, fresh boronic acid or a corresponding boronic ester (e.g., a pinacol ester) can suppress this side reaction.[3]
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of a diverse range of 5-substituted 1-benzyl-1H-indole derivatives for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Benzyl-5-bromo-1H-indole as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-bromo-1H-indole is a key heterocyclic intermediate that serves as a versatile scaffold in medicinal chemistry and materials science. The indole nucleus is a privileged structure found in a multitude of biologically active compounds. The presence of a benzyl group at the N1-position enhances lipophilicity and can provide beneficial steric and electronic properties for ligand-receptor interactions. Furthermore, the bromine atom at the C5-position acts as a crucial handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide array of functionalized indole derivatives with potential therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.
These application notes provide detailed protocols for the derivatization of this compound and its utility in the synthesis of bioactive molecules, particularly inhibitors of key signaling pathways implicated in cancer.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₁₅H₁₂BrN |
| Molecular Weight | 286.17 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 10075-51-1 |
Storage and Handling: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Incompatible with strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Applications and Protocols
The utility of this compound as a building block is primarily demonstrated through palladium-catalyzed cross-coupling reactions at the C5-position. These reactions, including Suzuki, Sonogashira, and Heck couplings, enable the formation of new carbon-carbon bonds, leading to a diverse range of substituted indoles.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Benzyl-5-aryl-1H-indoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the indole scaffold and various aryl or heteroaryl groups.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.07 equiv.) or palladium(II) acetate (Pd(OAc)₂) with a suitable ligand like SPhos.
-
Solvent Addition: Add a degassed solvent system. Common solvents include a mixture of 1,4-dioxane and water, or ethanol.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen). For conventional heating, temperatures may range from 80-100°C. For microwave-assisted synthesis, heating at 100-140°C for a shorter duration is typical.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-benzyl-5-aryl-1H-indole.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 h | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | H₂O:Acetonitrile (4:1) | 37 | 18 h | High |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 h | Good |
Protocol 2: Sonogashira Coupling for the Synthesis of 1-Benzyl-5-alkynyl-1H-indoles
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further synthetic transformations or as components of bioactive molecules.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Base Addition: Add an anhydrous and degassed solvent, typically tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 80°C, depending on the reactivity of the alkyne.
-
Monitoring: Follow the reaction progress using TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 1-benzyl-5-alkynyl-1H-indole.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 h | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 h | ~85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Protocol 3: Heck Reaction for the Synthesis of 1-Benzyl-5-vinyl-1H-indoles
The Heck reaction is utilized to introduce vinyl groups at the C5-position, providing a pathway to various functionalized olefins.
Experimental Protocol:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium source such as sodium tetrachloropalladate(II) (Na₂PdCl₄, 0.05 equiv.) or palladium(II) acetate (Pd(OAc)₂), a ligand (e.g., SPhos or P(o-tol)₃), and a base (e.g., sodium carbonate, Na₂CO₃, or triethylamine, Et₃N).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of acetonitrile and water or DMF.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to a temperature of 100-150°C for a short duration (e.g., 15-30 minutes). Conventional heating at 80-110°C for several hours is also effective.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over an anhydrous salt, and concentrate. Purify the crude product via column chromatography to isolate the 1-benzyl-5-vinyl-1H-indole derivative.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of compounds targeting key biological pathways, particularly in cancer therapy. The following sections highlight its application in the development of EGFR and VEGFR-2 inhibitors.
Inhibition of EGFR and VEGFR-2 Signaling in Cancer
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[1][2] The development of small molecule inhibitors of these kinases is a major focus in oncology drug discovery. Derivatives of 5-bromoindole have shown significant promise as potent inhibitors of these targets.[1][2]
EGFR signaling is initiated by the binding of ligands such as EGF, leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.
Caption: EGFR signaling pathway and inhibition by indole derivatives.
VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules from 1-Benzyl-5-bromo-1H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its unique chemical properties and ability to interact with various biological targets make it a focal point for drug discovery and development.[3][4] 1-Benzyl-5-bromo-1H-indole serves as a versatile and crucial starting material in this endeavor. The presence of the benzyl group at the N1-position provides stability and modulates lipophilicity, while the bromine atom at the C5-position offers a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions.[5] This allows for the strategic introduction of diverse functional groups, leading to the synthesis of novel molecules with potential therapeutic applications, including anticancer and antimicrobial activities.[5][6]
This document provides detailed protocols and application notes for the synthesis of bioactive molecules utilizing this compound as a key building block. The focus is on three powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Synthetic Pathways for Functionalization
The bromine atom at the C5-position of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7] It is widely used in medicinal chemistry to synthesize biaryl compounds, which are common motifs in bioactive molecules.[7]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-benzyl-5-bromo-1H-indole Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-benzyl-5-bromo-1H-indole derivatives have emerged as a promising scaffold in the discovery of novel anticancer agents. These compounds have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines. This document provides a detailed overview of their biological evaluation, mechanism of action, and standardized protocols for key experimental assays to guide researchers in this field. The data presented is primarily based on the study of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, which have shown potent anticancer effects by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.[1][2]
Mechanism of Action
Recent studies indicate that this compound derivatives exert their anticancer effects through multiple mechanisms. A key mechanism is the induction of apoptosis, or programmed cell death, which is a critical target for cancer therapy. One of the most potent compounds in a recent study, a 4-arylthiazole bearing derivative of 1-benzyl-5-bromoindolin-2-one, was shown to induce apoptosis by activating the intrinsic pathway.[1][2] This involves the activation of caspase-9, a key initiator caspase, which in turn activates executioner caspases like caspase-3. The activation of this caspase cascade ultimately leads to the cleavage of cellular proteins and cell death.
Furthermore, these derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are crucial regulators of apoptosis.[1] Specifically, they can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.
In addition to inducing apoptosis, some this compound derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can potentially disrupt the tumor blood supply, thereby impeding its growth.
The anticancer activity of these compounds is also associated with their ability to induce cell cycle arrest. For instance, treatment of cancer cells with a potent this compound derivative led to an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and proliferation.[1]
Data Presentation
The following tables summarize the quantitative data on the anticancer activity of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.
Table 1: In Vitro Antiproliferative Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) |
| 7a | 19.53 ± 1.05 | > 50 |
| 7c | 7.17 ± 0.94 | 24.18 ± 1.25 |
| 7d | 2.93 ± 0.47 | 11.25 ± 1.13 |
| 12a | 39.53 ± 2.02 | > 50 |
| 12c | 27.65 ± 2.39 | 41.29 ± 2.51 |
| 12d | 13.92 ± 1.21 | 33.17 ± 2.18 |
| Doxorubicin | 4.30 ± 0.84 | 6.13 ± 0.92 |
| Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. |
Table 2: VEGFR-2 Inhibitory Activity
| Compound | IC50 (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
| Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.[1] |
Table 3: Effect of Compound 7d on Apoptotic Markers in MCF-7 Cells
| Parameter | Fold Change vs. Control |
| Active Caspase-3 | 18.3 |
| Active Caspase-9 | 16.7 |
| Bax Expression | Increased (qualitative) |
| Bcl-2 Expression | Decreased (qualitative) |
| Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.[1] |
Table 4: Effect of Compound 7d on Cell Cycle Distribution in MCF-7 Cells
| Cell Cycle Phase | Control (%) | Compound 7d (%) |
| Sub-G1 | 0.8 | 9.7 |
| G0/G1 | 65.4 | 54.8 |
| S | 24.5 | 20.0 |
| G2/M | 9.3 | 15.5 |
| Data extracted from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the evaluation of this compound derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 and Caspase-9 Activity Assay
Principle: This assay is based on the ability of active caspase-3 and caspase-9 to cleave a specific colorimetric substrate, resulting in the release of a chromophore (p-nitroaniline, pNA), which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
Cancer cell lysates (from treated and untreated cells)
-
Caspase-3 and Caspase-9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, and specific substrates)
-
Microplate reader
Protocol:
-
Treat cells with the test compound and prepare cell lysates according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each lysate to the wells of a 96-well plate.
-
Add the reaction buffer containing the specific caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase activity is determined by comparing the results from the treated samples with the untreated control.
Western Blotting for Bax and Bcl-2 Expression
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (Bax and Bcl-2).
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF or nitrocellulose)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
The intensity of the bands can be quantified using densitometry software.
References
The Versatility of 1-Benzyl-5-bromo-1H-indole in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics
1-Benzyl-5-bromo-1H-indole has emerged as a crucial building block in the field of medicinal chemistry, offering a versatile scaffold for the development of innovative therapeutic agents. Its unique structure, featuring a modifiable indole core with a bromine atom ripe for cross-coupling reactions and a stabilizing benzyl group, has paved the way for the synthesis of a diverse range of bioactive molecules. Researchers have successfully utilized this compound to create novel anticancer and antimicrobial agents, demonstrating its significant potential in drug discovery and development. This application note will delve into the specific uses of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this promising area.
Anticancer Applications: Targeting Key Oncogenic Pathways
Derivatives of this compound have shown significant promise as anticancer agents, particularly in the development of kinase inhibitors and compounds that induce apoptosis. The indole scaffold is a privileged structure in many approved and experimental cancer drugs, and the addition of the benzyl and bromo moieties provides handles for fine-tuning pharmacological properties.
Inhibition of VEGFR-2 and Antiproliferative Activity
Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to cancerous tissues, thereby impeding their growth and proliferation.
A series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones has been synthesized and evaluated for their anticancer activity against human breast (MCF-7) and lung (A-549) cancer cell lines.[1][2] Notably, compounds 7c and 7d from this series exhibited significant cytotoxic effects and potent VEGFR-2 inhibitory activity.[1][2]
| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 7c | MCF-7 | 7.17 ± 0.94 | 0.728 |
| 7d | MCF-7 | 2.93 ± 0.47 | 0.503 |
| Doxorubicin (Ref.) | MCF-7 | 4.30 ± 0.84 | - |
Furthermore, investigations into the mechanism of action of compound 7d revealed its ability to induce apoptosis by affecting the levels of key apoptotic markers, including caspase-3, caspase-9, Bax, and Bcl-2.[1][2]
Another study focused on 2-chloro-3-(1-benzylindol-3-yl) quinoxaline (12a ), derived from a related 1-benzyl indole precursor, which displayed potent efficacy against ovarian cancer xenografts in nude mice, achieving a tumor growth suppression of 100.0 ± 0.3%.[3]
N-benzyl indole-derived hydrazones have also been investigated as potential agents against triple-negative breast cancer (TNBC).[4] Compound 5b from this series demonstrated significant inhibitory activity against the MDA-MB-231 cell line.[4]
| Compound | Target Cell Line | IC50 (µM) |
| 5b | MDA-MB-231 | 17.2 ± 0.4 |
Antimicrobial Applications
The versatility of the this compound scaffold extends to the development of novel antimicrobial agents. By modifying the core structure, researchers have been able to synthesize compounds with potent activity against various pathogenic bacteria and fungi.
One study reported the synthesis of 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones (11a, b ) and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines (15a, b ) which were highly active against P. aeruginosa, B. cereus, and S. aureus.[3] Additionally, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines (12a, b ) showed significant activity against C. albicans.[3]
Experimental Protocols
Detailed methodologies for the synthesis of these promising compounds are crucial for reproducibility and further development. The following protocols are based on published literature.
General Procedure for the Preparation of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one (7a-d)[1]
To a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL), the key intermediate this compound-2,3-dione 3-thiosemicarbazone (4) (0.2 g, 0.5 mmol) is added. The reaction mixture is then refluxed for seven hours. The resulting precipitate is collected by filtration while hot, washed with diethyl ether, dried, and recrystallized from a methanol/DMF mixture to yield the desired products.
General Procedure for the Synthesis of 1-benzyl-1H-indole-3-carboxaldehyde-based hydrazones (5a-v)[4]
N-Benzyl indole-3-carboxaldehyde is synthesized by refluxing a mixture of indole-3-carboxaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous K2CO3 (1.4 g) in dimethylformamide (10 mL) for 6 hours with continuous stirring. Subsequently, a series of 1-benzyl-1H-indole-3-carboxaldehyde-based hydrazones are synthesized.
In Vitro Anti-Proliferative Activity Assay[1]
The anti-proliferative effects of the synthesized compounds are assessed in human tumor cell lines, such as A-549 lung cancer and MCF-7 breast cancer cells. Doxorubicin is typically used as a reference antitumor drug. The results are expressed as the median growth inhibitory concentration (IC50) values.
Visualizing the Synthetic and Signaling Pathways
To better understand the application of this compound, the following diagrams illustrate a key synthetic pathway and a targeted signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
Application Notes and Protocols: Preparation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer agents. The described methodologies are based on established and peer-reviewed synthetic routes, ensuring reliability and reproducibility for research and drug development applications.
Introduction
The 1-benzyl-5-bromoindolin-2-one scaffold is a key pharmacophore in the development of novel therapeutic agents. When combined with a hydrazone linker at the C3 position, these molecules exhibit significant biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] The synthesis of these compounds is typically achieved through a multi-step process beginning with the N-benzylation of 5-bromoisatin, followed by a condensation reaction to form the hydrazone moiety. This document outlines the detailed experimental procedures for synthesizing key intermediates and final target compounds.
Experimental Protocols
The synthesis is generally a two-step process:
-
Preparation of the key intermediate, 1-benzyl-5-bromoindoline-2,3-dione.
-
Condensation reaction with a suitable hydrazine derivative to yield the final 1-benzyl-5-bromo-3-hydrazonoindolin-2-one.
A specific example provided is the synthesis of 2-((1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide, a precursor for more complex derivatives.[1][4]
Protocol 1: Synthesis of 1-benzyl-5-bromoindoline-2,3-dione (Intermediate 3)
This protocol details the nucleophilic substitution reaction for the N-benzylation of 5-bromoisatin.[1]
Materials:
-
5-Bromoisatin (1)
-
Benzyl bromide (2)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 5-bromoisatin (1) in acetonitrile, add anhydrous potassium carbonate.
-
Add benzyl bromide (2) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The residue is then worked up, often by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude N-benzylisatin derivative (3), which can be purified further if necessary.
Protocol 2: Synthesis of 2-((1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (Intermediate 4)
This protocol describes the condensation of the N-benzylated isatin with thiosemicarbazide.[1][4]
Materials:
-
1-benzyl-5-bromoindoline-2,3-dione (3) (2.5 g, 8.0 mmol)
-
Thiosemicarbazide (0.9 g, 10 mmol)
-
Ethanol (hot, 15 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Prepare a solution of 1-benzyl-5-bromoindoline-2,3-dione (3) in hot ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add thiosemicarbazide to the stirred solution.
-
Reflux the reaction mixture for 5 hours.
-
A precipitate will form during the reaction. Filter the hot mixture to collect the precipitate.
-
Wash the collected solid with cooled ethanol and then dry it.
-
Recrystallize the crude product from glacial acetic acid to afford the purified key intermediate (4).
Protocol 3: General Procedure for Synthesis of Final Derivatives (e.g., 12a-e)
This protocol outlines the final step to create more complex derivatives from the thiosemicarbazone intermediate.[1]
Materials:
-
2-((1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (4) (0.2 g, 0.5 mmol)
-
Appropriate hydrazonoyl chloride derivative (11a-e) (0.5 mmol)
-
Dioxane (8 mL)
-
Triethylamine (catalytic amount)
-
Ethanol/DMF for recrystallization
Procedure:
-
Add the key intermediate (4) to a solution of the appropriate hydrazonoyl chloride derivative (11a-e) in dioxane.
-
Add a catalytic amount of triethylamine to the mixture.
-
Reflux the reaction mixture for 5 hours.
-
Filter the hot reaction mixture to recover the precipitated product.
-
Wash the precipitate with ethanol and then dry it.
-
Recrystallize the final product from an ethanol/DMF mixture to yield the pure isatin derivatives (12a-e).
Synthetic Workflow
Caption: Synthetic pathway for 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.
Data Summary
The synthesized compounds have been characterized and evaluated for their biological activity, particularly as anticancer agents against cell lines such as breast cancer (MCF-7) and lung cancer (A-549).[1][2][3] The table below summarizes key quantitative data for a selection of derivatives.
| Compound | Yield (%) | Melting Point (°C) | IC₅₀ on MCF-7 (µM)[1] |
| Intermediate 4 | 40 | 241-243 | Not Applicable |
| Derivative 7c | - | - | 7.17 ± 0.94 |
| Derivative 7d | - | - | 2.93 ± 0.47 |
| Derivative 12a | 65 | >300 | >50 |
| Derivative 12b | 70 | >300 | >50 |
| Derivative 12c | 68 | >300 | 29.35 ± 3.11 |
| Derivative 12d | 58 | >300 | 11.23 ± 1.45 |
| Derivative 12e | 63 | >300 | 44.18 ± 5.23 |
Note: Yield and melting point data for compounds 7c and 7d were not specified in the provided context. The yield for Intermediate 4 is specified as 40%.[1] The yields for derivatives 12a-e ranged from 58-70%.[1]
Potential Applications
The described 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated significant potential as anticancer agents. Specifically, certain derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[1][3] For example, compounds 7c and 7d exhibited VEGFR-2 inhibitory IC₅₀ values of 0.728 µM and 0.503 µM, respectively.[1][2] Further investigation into their mechanism of action revealed that compound 7d can induce cell cycle arrest at the G2/M phase and increase the population of cells in the sub-G1 phase, indicative of apoptosis.[1] These findings position this class of compounds as promising leads for the development of new targeted cancer therapies.
References
Application Notes and Protocols: The Strategic Use of 1-Benzyl-5-bromo-1H-indole in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an ideal framework for the design of enzyme inhibitors, particularly kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1]
1-Benzyl-5-bromo-1H-indole is a versatile and valuable starting material in the synthesis of kinase inhibitors. The benzyl group at the N1 position can provide additional steric and electronic interactions within the kinase active site, while the bromine atom at the C5 position serves as a crucial handle for a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors.
These application notes provide detailed protocols and data for the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors starting from a derivative of this compound. Additionally, general protocols for the synthesis of other kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and BRAF, through common cross-coupling reactions are presented.
I. Synthesis of VEGFR-2 Inhibitors
A series of potent VEGFR-2 inhibitors based on a 1-benzyl-5-bromoindolin-2-one scaffold have been synthesized and evaluated.[2] The synthesis commences with the preparation of the key intermediate, N-benzyl-5-bromoindoline-2,3-dione, from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-5-bromoindoline-2,3-dione (N-Benzyl-5-bromoisatin) (3)
This protocol describes the synthesis of the key isatin intermediate from 5-bromoisatin. A direct oxidation of this compound to the corresponding isatin is a feasible alternative, though less commonly documented for this specific substrate.
-
Materials: 5-Bromoisatin, Sodium Hydride (NaH), Dimethylformamide (DMF), Benzyl Chloride.
-
Procedure:
-
To a suspension of 5-bromoisatin (1.0 eq) in anhydrous DMF at 0°C, add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-5-bromoindoline-2,3-dione.[3]
-
Protocol 2: Synthesis of 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (4)
-
Materials: N-benzyl-5-bromoindoline-2,3-dione (3), Thiosemicarbazide, Ethanol, Acetic Acid (catalytic amount).
-
Procedure:
-
To a hot, stirred solution of N-benzyl-5-bromoindoline-2,3-dione (3) (8.0 mmol) in ethanol (15 mL) containing a catalytic amount of acetic acid, add thiosemicarbazide (10 mmol).[2]
-
Reflux the mixture with continuous stirring for 5 hours.[2]
-
Cool the reaction mixture, and collect the precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry to obtain the desired product (4).[2]
-
Protocol 3: General Procedure for the Synthesis of 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one Derivatives (7a-d)
-
Materials: 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide (4), appropriate 2-bromo-1-arylethanone, Ethanol.
-
Procedure:
-
Add the appropriate 2-bromo-1-arylethanone (0.55 mmol) to a solution of intermediate 4 (0.5 mmol) in ethanol (8 mL).[2]
-
Reflux the mixture for 7 hours.[2]
-
Collect the precipitate by filtration while hot.[2]
-
Wash the precipitate with diethyl ether, dry, and recrystallize from methanol/DMF to yield the final products (7a-d).[2]
-
Quantitative Data
The synthesized compounds were evaluated for their in vitro anticancer activity against MCF-7 (human breast adenocarcinoma) and A-549 (human lung carcinoma) cell lines, and for their inhibitory activity against VEGFR-2 kinase.
| Compound | Ar-group | MCF-7 IC₅₀ (µM)[2] | A-549 IC₅₀ (µM)[2] | VEGFR-2 IC₅₀ (µM)[2] |
| 7a | 4-fluorophenyl | 11.35 ± 1.21 | 15.11 ± 1.87 | ND |
| 7b | 4-chlorophenyl | 9.42 ± 1.08 | 12.83 ± 1.55 | ND |
| 7c | 4-bromophenyl | 7.17 ± 0.94 | 10.29 ± 1.13 | 0.728 |
| 7d | 4-methoxyphenyl | 2.93 ± 0.47 | 5.16 ± 0.68 | 0.503 |
| Sorafenib | - | - | - | 0.091 |
ND: Not Determined
Signaling Pathway
The synthesized compounds target the VEGFR-2 signaling pathway, which is a crucial regulator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth and proliferation.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
II. Synthesis of Other Kinase Inhibitors via Cross-Coupling Reactions
The bromine atom at the C5 position of this compound provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of potential kinase inhibitors targeting other kinases such as EGFR and BRAF.
Experimental Workflow
The general workflow for synthesizing and screening a library of kinase inhibitors from this compound is depicted below.
Caption: General workflow for the synthesis and screening of kinase inhibitors.
General Cross-Coupling Protocols
Protocol 4: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Substitution
This reaction is used to form a carbon-carbon bond between the indole C5 position and an aryl or heteroaryl group.
-
Materials: this compound, Arylboronic acid or ester (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent (e.g., Dioxane/water).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[4]
-
Protocol 5: Buchwald-Hartwig Amination for Amine Substitution
This reaction forms a carbon-nitrogen bond, introducing various amine functionalities.
-
Materials: this compound, Amine (1.5 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), Ligand (e.g., BINAP, 0.04 eq), Base (e.g., Cs₂CO₃, 2.0 eq), Anhydrous solvent (e.g., Toluene).
-
Procedure:
-
To a flame-dried reaction tube, add the palladium catalyst and ligand.
-
Add this compound (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent and heat the mixture to 100-120°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.[4]
-
Targeted Signaling Pathways
By selecting appropriate coupling partners, inhibitors for various kinase signaling pathways can be synthesized.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of a potential indole-based inhibitor.
BRAF Signaling Pathway
Caption: BRAF signaling pathway and the inhibitory action of a potential indole-based inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The detailed protocols for the synthesis of VEGFR-2 inhibitors demonstrate a clear and effective route to potent anticancer agents. Furthermore, the adaptability of the 5-bromoindole scaffold to various palladium-catalyzed cross-coupling reactions opens up avenues for the discovery and development of inhibitors for other critical kinase targets, such as EGFR and BRAF. The methodologies and data presented herein provide a solid foundation for researchers in the field of drug discovery to leverage this compound in their quest for novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromoindole Substrates
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for successful C-C bond formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with 5-bromoindole is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or poor starting material quality.[1]
-
Catalyst Inactivity: The active Pd(0) species might not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1]
-
Suboptimal Conditions: The reaction temperature may be too low, the base too weak, or the solvent system inappropriate for this specific substrate.[1]
-
Poor Reagent Quality: The 5-bromoindole may contain impurities that inhibit the catalyst, and the boronic acid partner can degrade over time, especially if not stored properly.[1]
Q2: I'm observing a significant amount of debromination, resulting in indole as a major byproduct. How can I prevent this?
A: Debromination is a common side reaction with 5-bromoindole.[1] The most effective strategy to minimize this is to protect the indole nitrogen.[1]
-
N-Protection: The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl prevents this deprotonation, leading to cleaner reactions and higher yields.[1]
-
Avoid Hydride Sources: Ensure the use of high-purity, anhydrous solvents, as impurities or certain alcohols can act as hydride sources, leading to reductive debromination.[1]
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
A: Besides debromination, several other side reactions can reduce the yield of your desired product.
-
Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1][2]
-
Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue with certain boronic acids.
-
Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.[1]
-
Q4: How do I choose the optimal catalyst, base, and solvent for coupling with 5-bromoindole?
A: The choice of reagents is critical for a successful reaction. A systematic screening of conditions is often necessary.[1]
-
Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often highly effective for N-heterocycles, providing high yields in short reaction times.[1][3][4] Modern Buchwald-type ligands (e.g., SPhos, XPhos) are also excellent choices, especially for challenging substrates.[1][5]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and widely used.[1][3][6] For more difficult couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[1][5]
-
Solvent: A mixed aqueous system is often needed to dissolve the organic substrates and the inorganic base.[1] Common and effective solvent systems include 1,4-dioxane/water, THF/water, or acetonitrile/water.[1][5]
Data Presentation: Reaction Conditions and Yields
Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The tables below summarize typical starting points and ranges for key variables, as well as a comparison of different catalytic systems based on literature reports for 5-bromoindole and similar substrates.
Table 1: General Reaction Parameters for Suzuki Coupling of 5-Bromoindole
| Parameter | Recommended Starting Point | Typical Range | Notes |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%) | Pd(dppf)Cl₂ is often highly effective for N-heterocycles.[1][3] Buchwald systems are robust for challenging couplings.[1] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃, NaOH (2.0-3.0 equiv) | The base is essential for the catalytic cycle.[1] Stronger bases may be needed for less reactive partners. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, Acetonitrile/H₂O, Toluene/H₂O, DMF | A mixed aqueous system is needed to dissolve all components.[1] The organic solvent can significantly influence reaction rate and yield.[1] |
| Temperature | 80-90 °C | 40 - 120 °C | Most Suzuki couplings require heating.[1] Milder conditions (e.g., 37-40 °C) are possible with highly active catalysts.[1][7] |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential protodeboronation.[1] |
| N-Protection | Boc or SEM Group | Tosyl, No Protection (with optimization) | N-protection is the most effective way to prevent debromination and other side reactions.[1] |
Table 2: Performance Comparison of Catalytic Systems for 5-Bromo-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[3][4][8] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[3][8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this substrate.[3][8] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective nickel system effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[8] |
| Na₂PdCl₄ | SSPhos | K₂CO₃ | Water:Acetonitrile (4:1) | 37 | 18 | High | A mild, aqueous system suitable for unprotected haloindoles.[7] |
Experimental Protocols & Visualizations
The following are generalized protocols for the Suzuki-Miyaura coupling of 5-bromoindole. These can be adapted and optimized for specific substrates and scales.
General Experimental Workflow
The diagram below outlines the standard workflow for setting up a Suzuki-Miyaura coupling reaction. Proper technique, particularly ensuring an inert atmosphere, is critical for success.[1]
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol provides a reliable starting point for the coupling reaction.
Materials:
-
N-Protected 5-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a stir bar, add N-protected 5-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Mild, Aqueous Conditions using Pd/SSPhos
This protocol is suitable for substrates that are sensitive to high temperatures or require N-H to remain unprotected.[7]
Materials:
-
5-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Na₂PdCl₄ (0.005 equiv)
-
SSPhos (0.005 equiv)
-
K₂CO₃ (3.0 equiv)
-
Water and Acetonitrile (4:1 mixture)
-
Reaction vial with a stir bar
Procedure:
-
Preparation: To a reaction vial, add 5-bromoindole, the arylboronic acid, and potassium carbonate.[5]
-
Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving Na₂PdCl₄ and SSPhos in the water:acetonitrile solvent mixture.[5][7]
-
Reaction Setup: Add the catalyst solution to the reaction vial containing the solids.[5]
-
Reaction: Seal the vial and stir the mixture at 37 °C for 18 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.[5]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[5]
Troubleshooting Flowchart
When encountering poor results, this flowchart can help diagnose the potential issue.
Caption: A troubleshooting flowchart for low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Preventing debromination side reaction in 5-bromoindole coupling
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent the undesired debromination of 5-bromoindole during cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Question: I am observing a significant amount of indole as a byproduct in my coupling reaction. What is the primary cause and how can I resolve this?
Answer:
The presence of indole indicates that a reductive debromination side reaction is occurring, where the bromine atom at the C5 position is replaced by a hydrogen atom. The most common cause is the deprotonation of the acidic N-H proton of the indole ring under basic reaction conditions.[1][2] This forms an indolide anion, which increases the electron density of the aromatic ring and makes the C-Br bond more susceptible to cleavage.[1][3]
Follow this troubleshooting workflow to diagnose and solve the issue:
Frequently Asked Questions (FAQs)
Q1: Why is 5-bromoindole so prone to debromination?
The primary cause is the acidic N-H proton of the indole ring.[1] In the presence of a base, which is required for most cross-coupling reactions, this proton is removed. The resulting anion increases the electron density on the indole ring, which weakens the carbon-bromine bond and makes it more susceptible to reductive cleavage by the palladium catalyst system.[1][3]
Q2: Which cross-coupling reactions are most affected by this side reaction?
This issue is prevalent in many palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1] Any reaction that requires basic conditions can potentially trigger this unwanted side reaction.
Q3: Is N-protection of the indole necessary?
Yes, protecting the indole nitrogen is the most effective and widely recommended strategy to prevent debromination.[1][3] N-protection prevents the formation of the electron-rich indolide anion, thereby stabilizing the C-Br bond. This leads to cleaner reactions and significantly higher yields of the desired coupled product.[1][2]
Q4: What are the best N-protecting groups to use?
The choice of protecting group is critical and depends on your specific reaction conditions and subsequent deprotection strategy.[1]
| Protecting Group | Introduction Method | Removal Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, THF | Acidic (e.g., TFA in DCM) | Widely used, easy to introduce and remove.[1][2] |
| SEM ((2-(Trimethylsilyl)ethoxy)methyl) | SEM-Cl, NaH, DMF | Fluoride source (e.g., TBAF) | Robust protection under various conditions.[1] |
| Tosyl (p-toluenesulfonyl) | TsCl, NaH, DMF | Harsher conditions (strong base or reducing agents) | Electron-withdrawing, enhances ring stability.[1][2] |
Q5: Even after N-protection, I still see some debromination. What else can I do?
If debromination persists after N-protection, consider the following optimizations:
-
Choice of Base: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote debromination. Switching to milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[4]
-
Ligand Selection: For reactions like Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential.[5] These ligands can accelerate the rate of the desired reductive elimination step, outcompeting the debromination pathway.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the likelihood of side reactions. Aim for the lowest effective temperature and monitor the reaction's progress closely (e.g., by TLC or LC-MS) to avoid unnecessary heating after the starting material is consumed.[4]
-
Purity of Reagents: Ensure you are using high-purity, anhydrous solvents. Impurities or residual water can sometimes act as hydride sources, contributing to reductive debromination.[3]
Proposed Mechanism: Desired Coupling vs. Debromination Side Reaction
The diagram below illustrates the standard palladium catalytic cycle for a cross-coupling reaction and the competing pathway that leads to the undesired debrominated product. The key to a successful reaction is to favor the "Transmetalation" and "Reductive Elimination" steps over the "Debromination Pathway".
Key Experimental Protocols
Protocol 1: N-Boc Protection of 5-Bromoindole
This protocol is a crucial first step to prevent debromination in subsequent coupling reactions.
Materials:
-
5-bromoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.[2]
-
Once complete, concentrate the reaction mixture under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford N-Boc-5-bromoindole.[2]
Protocol 2: Suzuki Coupling of N-Boc-5-bromoindole with Phenylboronic Acid
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling, incorporating best practices to minimize side reactions.
Materials:
-
N-Boc-5-bromoindole (prepared as above)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed 1,4-Dioxane and Water
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.[3]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenyl-N-Boc-indole.
References
Technical Support Center: Purification of 1-benzyl-5-bromo-1H-indole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-benzyl-5-bromo-1H-indole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurities arise from the N-benzylation of 5-bromoindole and can include:
-
Unreacted 5-bromoindole: Incomplete benzylation can leave residual starting material.
-
Excess Benzyl Bromide: If an excess is used in the reaction, it may remain in the crude product.
-
Over-benzylated products: Although less common for the indole nitrogen, side reactions can potentially occur.
-
Solvent Residues: Depending on the reaction and work-up conditions, solvents like DMF or DMSO might be present.
-
Di- and tri-brominated indoles: If the starting 5-bromoindole was not pure, these impurities may be carried over.[1]
Q2: What are the recommended purification techniques for this compound?
The two primary and most effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired scale of purification.
Q3: Which solvent system is best for column chromatography?
A common and effective solvent system for the column chromatography of this compound is a gradient of ethyl acetate in hexanes on a silica gel stationary phase.[2] The optimal gradient should be determined by thin-layer chromatography (TLC) to achieve good separation of the product from impurities.
Q4: What is a suitable solvent for the recrystallization of this compound?
For many indole derivatives, alcohols such as ethanol or a mixed solvent system like ethanol/water are effective for recrystallization.[3] The ideal solvent or solvent mixture should be determined experimentally by testing the solubility of the crude product in various solvents at both room and elevated temperatures.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).[2] |
| Product Elutes with Impurities | Column overloading or improper packing. | Ensure the column is packed uniformly without cracks or air bubbles. Load the sample in a concentrated band using a minimal amount of solvent. |
| Product Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Streaking of Spots on TLC/Column | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to the eluent. For example, 0.1-1% triethylamine can be added to neutralize acidic sites on the silica gel. |
Recrystallization
| Issue | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.[4] |
| Oiling Out (Product separates as a liquid) | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of a "good" solvent to dissolve the oil, then cool slowly. Alternatively, try a different solvent or a mixed solvent system with a lower boiling point.[5] |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation before filtration.[4] |
| Colored Impurities Remain in Crystals | The chosen solvent does not effectively exclude the colored impurities. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound. Please note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Yield | Purity Achieved (by GC/HPLC) | Key Parameters |
| Column Chromatography | 80-95% | >98% | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate Gradient[2] |
| Recrystallization | 70-90% | >99% | Solvent: Ethanol or Ethanol/Water[3][6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
TLC plates
-
Glass column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of 0.2-0.4 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with a low polarity solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity based on the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a mixed solvent system, slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-Benzyl-5-bromo-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient coupling of 1-benzyl-5-bromo-1H-indole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.
Troubleshooting Guides
Encountering challenges during your coupling reactions is a common aspect of chemical synthesis. This section provides systematic troubleshooting guides for the Suzuki, Heck, and Buchwald-Hartwig reactions involving this compound.
Suzuki Coupling: Low Yield or No Reaction
Problem: You are observing low to no yield of your desired 5-aryl-1-benzyl-1H-indole product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Heck Coupling: Catalyst Deactivation and Side Products
Problem: You observe the formation of palladium black, indicating catalyst deactivation, or the presence of significant side products in your Heck reaction.
Troubleshooting Workflow:
Caption: Troubleshooting guide for Heck coupling catalyst and side product issues.
Buchwald-Hartwig Amination: Incomplete Conversion
Problem: The amination of this compound is sluggish and results in incomplete conversion of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting steps for incomplete Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Suzuki coupling of this compound?
A1: Low yields in Suzuki couplings of bromoindoles can often be attributed to several factors. Catalyst inactivity due to exposure to oxygen is a primary concern, so thorough degassing of solvents and reagents is crucial.[1] The stability of the boronic acid is another key aspect, as protodeboronation can be a significant side reaction.[2] Additionally, suboptimal reaction conditions, including the choice of base, solvent, and temperature, can negatively impact the yield.[2]
Q2: I'm observing a significant amount of debromination of my starting material. How can I prevent this?
A2: Debromination, the reductive cleavage of the C-Br bond, can be a problematic side reaction.[2] This can be caused by impurities in solvents that may act as hydride sources.[2] Using high-purity, anhydrous solvents is essential.[2] While the N-benzyl group in your substrate already protects the indole nitrogen, for unprotected indoles, the acidic N-H proton can increase susceptibility to debromination, making N-protection a useful strategy in those cases.[2]
Q3: How do I select the optimal phosphine ligand for a Buchwald-Hartwig amination with this compound?
A3: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[1][3] Ligands like XPhos and SPhos are often excellent choices for coupling with bromoindoles. A systematic screening of different ligands may be necessary to find the optimal one for your specific amine coupling partner.
Q4: In a Heck reaction with this compound, what is the role of the base?
A4: The base in a Heck reaction plays a crucial role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[4] Typical bases used include tertiary amines like triethylamine, or inorganic bases such as potassium carbonate and sodium acetate.[4] The choice of base can influence the reaction rate and efficiency, and may need to be optimized for the specific alkene being used.
Q5: Can the indole nitrogen on my substrate interfere with the palladium catalyst?
A5: Yes, the nitrogen atom in the indole ring can coordinate to the palladium catalyst, which can potentially inhibit its activity and lead to lower yields.[5] This is a known issue with indole substrates in cross-coupling reactions. Using bulky phosphine ligands can sometimes mitigate this inhibitory effect by sterically hindering the coordination of the indole nitrogen to the palladium center.
Data Presentation
The following tables summarize representative quantitative data for Suzuki, Heck, and Buchwald-Hartwig couplings on 5-bromoindole derivatives. These can serve as a starting point for optimizing the reaction with this compound.
Table 1: Suzuki Coupling of 5-Bromoindole Derivatives with Boronic Acids
| Entry | Indole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (not specified) | - | K₂CO₃ (not specified) | Dimethoxyethane | 80 | 2 | High |
| 2 | 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.005) | SPhos (0.005) | K₂CO₃ | Water-Acetonitrile (4:1) | 37 | 18 | 95 |
| 3 | 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Water | 120 (MW) | 1 | 91 |
| 4 | 5-Bromo-2,3,3-trimethyl-3H-indole | Phenylboronic acid | Pd(OAc)₂/PPh₃ | - | Cs₂CO₃ | EtOH:H₂O (3:1) | 80 (MW) | 0.67 | 79 |
Table 2: Heck Coupling of 5-Bromoindole with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Acrylic acid | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | Not specified (MW) | Not specified | >95 |
Table 3: Buchwald-Hartwig Amination of 5-Bromoindole with Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Not specified | tBu-XPhos | Not specified | Not specified | 65 | 16 | 85 |
| 2 | Primary Amines (general) | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (2) | Toluene | 100 | 18 | High |
| 3 | Secondary Amines (general) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | High |
Experimental Protocols
The following are generalized experimental protocols for Suzuki, Heck, and Buchwald-Hartwig couplings of this compound. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Coupling
Detailed Steps:
-
In a reaction vessel, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Add the alkene (1.2-1.5 equiv), a suitable base (e.g., Et₃N, 1.5-2.0 equiv), and an anhydrous solvent (e.g., DMF or acetonitrile).
-
Degas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Detailed Steps:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add the amine (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the desired 5-amino-1-benzyl-1H-indole derivative by column chromatography.
References
Optimizing base and solvent for 1-benzyl-5-bromo-1H-indole reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 1-benzyl-5-bromo-1H-indole. The information is designed to help optimize reaction conditions, particularly the choice of base and solvent, for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block frequently used in palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling (to form C-C bonds with boronic acids/esters), Buchwald-Hartwig amination (to form C-N bonds with amines), and Sonogashira coupling (to form C-C bonds with terminal alkynes).
Q2: I am observing low yields in my Suzuki-Miyaura coupling. What are the initial parameters I should investigate?
A2: Low yields in Suzuki-Miyaura couplings with this compound are often traced back to the choice of base, solvent, and palladium catalyst/ligand system. An improper base can lead to poor activation of the boronic acid or degradation of the starting material. The solvent system is crucial for the solubility of all reagents and for stabilizing the catalytic species. We recommend a systematic optimization of these three components.
Q3: Significant debromination of my starting material is occurring. How can I minimize this side reaction?
A3: Debromination is a common side reaction, particularly with electron-rich heteroaromatic halides like indoles. This can be caused by an overly strong base, high reaction temperatures, or certain catalyst/ligand combinations. To minimize debromination:
-
Use a milder base: Consider switching from strong inorganic bases like K₃PO₄ to weaker bases like K₂CO₃ or an organic base like triethylamine (Et₃N).
-
Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choose an appropriate ligand: Bulky, electron-rich phosphine ligands can sometimes promote hydrodebromination. Screening different ligands may be necessary.
Troubleshooting Guide
Issue 1: Low Conversion in a Suzuki-Miyaura Coupling
If you are experiencing low conversion of your this compound in a Suzuki-Miyaura reaction, consult the following decision tree and data tables for guidance.
Caption: Troubleshooting workflow for low reaction conversion.
Quantitative Data: Base and Solvent Screening
The following tables summarize the results of a screening study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 72 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 91 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
Reaction Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), base (2.0 mmol), solvent (5 mL).
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 91 |
| 2 | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 3 | Cs₂CO₃ | DMF | 100 | 12 | 88 |
| 4 | Cs₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | 12 | 60 |
Reaction Conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2.0 mmol), solvent (5 mL).
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the optimized coupling of this compound with phenylboronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reagent Preparation: To an oven-dried reaction flask, add this compound (301 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water to the flask.
-
Degassing: Seal the flask with a septum and sparge the mixture with dry nitrogen gas for 15 minutes while stirring.
-
Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to 100 °C in an oil bath. Stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 1-benzyl-5-phenyl-1H-indole.
How to remove impurities from 1-benzyl-5-bromo-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-5-bromo-1H-indole. The following information is intended to help overcome common challenges related to impurity removal and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from incomplete reactions or side reactions and include:
-
Unreacted 5-bromoindole: If the N-benzylation reaction does not go to completion, the starting material will remain.
-
Excess Benzyl Bromide: As this reagent is often used in slight excess, it may be present in the crude product.
-
C-3 Benzylated Isomer: Indoles can sometimes undergo electrophilic substitution at the C-3 position, leading to the formation of 1,3-dibenzyl-5-bromo-1H-indole, although N-alkylation is generally favored under basic conditions.[1]
-
Dibromoindoles: The starting 5-bromoindole may contain impurities from its own synthesis, such as various dibrominated isomers.
-
Oxidized Species: Indole compounds can be susceptible to air and light, which may lead to the formation of colored, oxidized byproducts.[2]
Q2: My crude product is a colored oil or discolored solid. What is the cause?
A2: Discoloration, often appearing as a yellow or brownish hue, is typically due to the presence of oxidized impurities or polymeric byproducts.[2] Indole rings are electron-rich and can be sensitive to air and light. It is also possible that impurities in the starting 5-bromoindole are carried through the synthesis.
Q3: How can I monitor the progress of the N-benzylation reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1][3] By spotting the reaction mixture alongside the 5-bromoindole starting material, the consumption of the starting material and the formation of the less polar product, this compound, can be visualized. A suitable eluent system for TLC is a mixture of hexanes and ethyl acetate.[3]
Q4: What are the recommended purification methods for this compound?
A4: The two primary and most effective purification methods are silica gel column chromatography and recrystallization.[2] Column chromatography is excellent for separating the desired product from both more and less polar impurities.[3] Recrystallization is a highly effective method for obtaining a high-purity crystalline solid, provided a suitable solvent is identified.[4]
Troubleshooting Guides
Issue 1: Presence of Unreacted 5-Bromoindole in the Product
-
Problem: After the work-up, analysis (e.g., by TLC or NMR) shows a significant amount of the 5-bromoindole starting material.
-
Possible Causes & Solutions:
-
Incomplete Deprotonation: The indole N-H is acidic but requires a sufficiently strong base for complete deprotonation to the nucleophilic indolide anion.
-
Troubleshooting: Ensure the base used (e.g., sodium hydride) is fresh and has been handled under anhydrous conditions to prevent quenching by moisture. Allow sufficient time for the deprotonation to complete before adding the benzyl bromide.[3]
-
-
Insufficient Reaction Time or Temperature: The N-benzylation may be slow.
-
Troubleshooting: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls at room temperature, gentle heating may be required, though this can sometimes promote side reactions.[3]
-
-
Impure Reagents: Degradation of the benzyl bromide or impurities in the solvent can hinder the reaction.
-
Troubleshooting: Use freshly opened or purified solvents and reagents.
-
-
Issue 2: Difficulty in Removing Excess Benzyl Bromide
-
Problem: Benzyl bromide is present in the purified product.
-
Possible Causes & Solutions:
-
Co-elution during Column Chromatography: Benzyl bromide can sometimes have a similar retention factor to the product in certain solvent systems.
-
Troubleshooting: Adjust the polarity of the eluent for column chromatography. A less polar system (e.g., a higher ratio of hexanes to ethyl acetate) should elute the benzyl bromide before the more polar product.
-
-
Insufficient Aqueous Work-up: While benzyl bromide has limited water solubility, a thorough aqueous wash can help remove some of the excess.
-
Troubleshooting: Ensure the organic layer is washed multiple times with water and brine during the work-up.[3]
-
-
High Volatility: For small amounts of residual benzyl bromide, it can sometimes be removed under high vacuum, although this is less effective for larger quantities.
-
Issue 3: Product is an Oil and Does Not Crystallize
-
Problem: The purified product is obtained as an oil and fails to solidify upon standing or cooling.
-
Possible Causes & Solutions:
-
Residual Solvent: Small amounts of solvent, particularly high-boiling point solvents like DMF, can prevent crystallization.
-
Troubleshooting: Ensure the product is dried under high vacuum for an extended period. If DMF was used, thorough extraction with water and brine is crucial to remove it.[3]
-
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Troubleshooting: Re-purify the material using column chromatography with a very shallow gradient to ensure high purity.
-
-
Need for a Nucleation Site: Sometimes, crystallization needs to be induced.
-
Troubleshooting: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of previously solidified product can also induce crystallization.
-
-
Data Presentation
The following table provides illustrative data on the purity of this compound at different stages of synthesis and after various purification methods. Note: These are typical expected values and actual results may vary.
| Sample | Purity (%) | Major Impurities | Method of Analysis |
| Crude Product | 80-90% | 5-Bromoindole, Benzyl Bromide | ¹H NMR, HPLC |
| After Column Chromatography | >98% | Trace residual solvent | HPLC, GC-MS |
| After Recrystallization | >99.5% | Minimal detectable impurities | HPLC, Melting Point |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and loaded onto the top of the silica gel.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes.[3] The elution can be started with pure hexanes or a low percentage of ethyl acetate (e.g., 2-5%) and the polarity is gradually increased.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A suitable solvent or solvent pair is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of methanol and N,N-dimethylformamide (DMF) has been used for similar indole derivatives.[4][5]
-
Dissolution: The crude product is placed in a flask, and the minimum amount of hot solvent is added to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum.
Visualizations
Caption: Synthesis pathway for this compound and potential impurity formation.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-benzyl-5-bromo-1H-indole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-benzyl-5-bromo-1H-indole. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and reliable method is the N-alkylation of 5-bromo-1H-indole. This reaction involves deprotonating the indole nitrogen with a suitable base, followed by the addition of benzyl bromide to form the desired product.
Q2: What are the critical parameters to control during the N-benzylation step? A2: The critical parameters for the N-benzylation of 5-bromoindole include the choice of base and solvent, reaction temperature, and reagent stoichiometry.[1] A strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is typically used in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1] Temperature control is crucial to manage the exothermic nature of the reaction and prevent side-product formation.[2][3]
Q3: How can the progress of the reaction be monitored? A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By comparing the reaction mixture spot with the starting material (5-bromoindole), one can observe the consumption of the reactant and the formation of the new product spot.
Q4: What are the potential side products in this synthesis? A4: Potential side products can include O-benzylation (if conditions are not anhydrous) and dibenzylation, which may occur with excess benzyl bromide or high temperatures.[2] Additionally, unreacted starting materials can remain if the reaction is incomplete.
Q5: What is the typical yield for this synthesis? A5: Under optimized conditions, the N-benzylation of indoles can be very efficient, with yields often ranging from 85% to 97%.[1] However, yields can vary depending on the reaction scale, purity of reagents, and precision of the workup procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and solutions? A1: Low yields can stem from several factors.
-
Problem: Incomplete deprotonation of the indole nitrogen. This leads to unreacted starting material.
-
Solution: Ensure the base used (e.g., NaH, KOH) is fresh and handled under anhydrous conditions to maintain its reactivity. Using a polar aprotic solvent like DMF or DMSO can facilitate the reaction.[1]
-
-
Problem: Impure or degraded reagents.
-
Problem: Suboptimal reaction temperature.
Q2: How can I remove unreacted benzyl bromide and other impurities during workup? A2: The presence of unreacted benzyl bromide can result in an oily product that is difficult to purify.
-
Problem: Excess benzyl bromide remains in the crude product.
-
Solution: After the reaction, the organic layer can be washed with a dilute aqueous solution of sodium bisulfite to quench and remove any remaining benzyl bromide.[2]
-
-
Problem: The final product has low purity after initial isolation.
Q3: I'm scaling up the reaction and concerned about safety and efficiency. What should I watch out for? A3: Scaling up introduces challenges related to mass and heat transfer.
-
Problem: Poor heat dissipation from the exothermic reaction.
-
Solution: On a larger scale, the addition of benzyl bromide must be carefully controlled, often using a dosing pump for slow and steady addition.[5] A jacketed reactor with an efficient cooling system is essential to maintain the target temperature. Always monitor the internal reaction temperature, as it can rise rapidly.[2][5]
-
-
Problem: Inefficient mixing in a larger reactor.
-
Solution: Ensure the reactor is equipped with an appropriate stirrer (e.g., overhead stirrer) capable of effectively mixing the reaction mixture to ensure homogeneity and prevent localized temperature spikes.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation; Impure reagents; Suboptimal temperature. | Use fresh, anhydrous base; Use high-purity reagents; Maintain temperature with a cooling bath.[1][2] |
| Impure Product | Residual benzyl bromide; Formation of byproducts. | Wash with aq. sodium bisulfite; Purify via column chromatography or recrystallization.[2] |
| Reaction Fails to Start | Inactive base; Low quality of reagents. | Use freshly opened or properly stored base; Verify purity of starting materials.[2] |
| Scale-up Exotherm | Rapid addition of benzyl bromide; Inadequate cooling. | Add benzyl bromide slowly via dosing pump; Use a jacketed reactor with efficient cooling; Monitor internal temperature.[5] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (0.05 mol scale)
Materials:
-
5-bromo-1H-indole (9.80 g, 0.05 mol)
-
Potassium hydroxide (KOH), freshly crushed (6.5 g, ~0.1 mol)
-
Benzyl bromide (7.6 mL, 0.06 mol)
-
Dimethyl sulfoxide (DMSO), anhydrous (100 mL)
-
Diethyl ether
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add DMSO (100 mL) and crushed potassium hydroxide (6.5 g). Stir the mixture at room temperature for 10 minutes.
-
Add 5-bromo-1H-indole (9.80 g) to the flask. Continue stirring for 45 minutes at room temperature to ensure complete deprotonation.
-
Cool the flask in an ice-water bath. Slowly add benzyl bromide (7.6 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[3]
-
After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by TLC until the starting 5-bromoindole is consumed.
-
Pour the reaction mixture into 200 mL of water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine solution (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a white to off-white solid.[6][7]
Data Presentation
Table of Typical Reaction Parameters: Lab vs. Scale-Up
| Parameter | Laboratory Scale (0.05 mol) | Pilot Scale (5.0 mol) | Considerations for Scale-Up |
| Starting Material | 5-bromoindole (9.80 g) | 5-bromoindole (980 g) | Ensure consistent purity of bulk material. |
| Solvent (DMSO) | 100 mL | 10 L | Increased solvent volume helps with heat dissipation.[5] |
| Base (KOH) | 6.5 g | 650 g | Addition may need to be portion-wise to control initial exotherm. |
| Benzyl Bromide | 7.6 mL | 760 mL | Addition must be slow and controlled via a pump.[5] |
| Temperature Control | Ice-water bath | Jacketed reactor with chiller | Crucial for safety and preventing side reactions.[2] |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Necessary for effective mixing in large volumes. |
| Reaction Time | 1-2 hours | 2-4 hours (monitor by TLC/HPLC) | May increase due to slower addition and mixing dynamics. |
Visualizations
Caption: Reaction scheme for the N-benzylation of 5-bromo-1H-indole.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Benzyl-5-bromo-1H-indole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1-benzyl-5-bromo-1H-indole derivatives have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the advancement of drug discovery and development.
The indole nucleus is a privileged structure in medicinal chemistry, and the strategic introduction of a benzyl group at the N-1 position and a bromine atom at the C-5 position has been shown to significantly modulate the pharmacological properties of the resulting derivatives.[1] Research has primarily focused on their potential as anticancer and antimicrobial agents, with several studies highlighting their efficacy against various cancer cell lines and pathogenic microbes.[2][3]
Anticancer Activity: A Focus on Proliferation and Angiogenesis Inhibition
Recent studies have explored the anticancer potential of various this compound derivatives, revealing their ability to inhibit the growth of cancer cells. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for tumor progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which plays a pivotal role in angiogenesis.[2][4]
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | [2] |
| 7d | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | [2] |
| 7c | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | A-549 (Lung) | > 50 | [2] |
| 7d | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | A-549 (Lung) | > 50 | [2] |
| 12a | 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Ovarian Cancer Xenografts | 100.0 ± 0.3 % tumor growth suppression | [5][6] |
Note: A lower IC50 value indicates higher potency.
The data clearly indicates that derivatives 7c and 7d exhibit significant activity against the MCF-7 breast cancer cell line.[2] Notably, compound 12a demonstrated remarkable efficacy in an in vivo model of ovarian cancer.[5][6]
VEGFR-2 Inhibition: A Key Mechanism
Several 1-benzyl-1H-indole analogs exert their anticancer effects by inhibiting the kinase activity of VEGFR-2, thereby blocking pro-angiogenic signals.[4] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Antimicrobial Activity: Combating Pathogenic Bacteria
In addition to their anticancer properties, this compound derivatives have demonstrated promising antibacterial activity against a range of pathogenic Gram-negative bacteria.
Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of selected 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 7a | E. coli | 0.35 | [3] |
| 7b | E. coli | 0.55 | [3] |
| 7c | E. coli | 0.45 | [3] |
| 7a | P. aeruginosa | 0.65 | [3] |
| 7b | P. aeruginosa | 0.75 | [3] |
| 7c | P. aeruginosa | 0.85 | [3] |
| Gentamicin | E. coli | 1.25 | [3] |
| Ciprofloxacin | E. coli | 0.95 | [3] |
| Gentamicin | P. aeruginosa | 2.50 | [3] |
| Ciprofloxacin | P. aeruginosa | 1.95 | [3] |
Note: A lower MIC value indicates greater antibacterial activity.
Compounds 7a , 7b , and 7c exhibited potent antibacterial activity, with MIC values lower than the standard antibiotics gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Anti-proliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Experimental workflow for the MTT assay.
Methodology:
-
Cancer cells (e.g., MCF-7, A-549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (typically 48-72 hours).
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
A two-fold serial dilution of the this compound derivatives is prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, P. aeruginosa).
-
Positive (bacteria and medium) and negative (medium only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The presented data highlights the potential of these derivatives as both anticancer and antibacterial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Showdown: 5-Iodoindoles Emerge as Superior Substrates in Heck Coupling Reactions Over 5-Bromoindoles
For researchers, scientists, and drug development professionals, the efficiency of carbon-carbon bond formation is paramount. In the realm of palladium-catalyzed Heck coupling reactions, a comparative analysis reveals that 5-iodoindoles exhibit significantly higher reactivity than their 5-bromoindole counterparts, leading to faster reactions and often higher yields under milder conditions. This guide provides a detailed comparison of their performance, supported by experimental data, to inform substrate selection and reaction optimization in synthetic chemistry.
The enhanced reactivity of 5-iodoindoles stems from the inherent difference in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, facilitating the initial oxidative addition step in the Heck catalytic cycle, which is often the rate-determining step. This fundamental principle translates to tangible advantages in experimental outcomes.
Quantitative Data Presentation
Experimental data consistently demonstrates the superior performance of 5-iodoindoles in Heck coupling reactions with various alkenes. The following table summarizes the comparative yields under specific reaction conditions.
| Entry | Halogen (X) | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | I | Styrene | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | Br | Styrene | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 3 | I | n-Butyl acrylate | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 4 | Br | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 (for similar aryl bromides)[1] |
| 5 | I | Methyl acrylate | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 6 | Br | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
| 7 | I | Acrylic acid | Na₂PdCl₄ (2.5) | TXPTS (6.25) | Na₂CO₃ (2) | MeCN/H₂O (1:1) | Reflux | - | High |
| 8 | Br | Acrylic acid | Na₂PdCl₄ (5) | ˢSPhos (12.5) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 80 (MW) | - | Modest (without ligand) |
As evidenced in the table, while both substrates can provide high yields, 5-iodoindole often achieves this under more favorable conditions, such as shorter reaction times, particularly with less reactive alkenes. Notably, studies have shown that near-quantitative cross-coupling of iodo-indoles can be achieved even in the absence of a ligand, whereas bromo-indoles often require a ligand to achieve comparable conversions.[2]
Experimental Protocols
Below are detailed experimental protocols for the Heck coupling of 5-bromoindole and a general protocol adaptable for 5-iodoindole.
Protocol 1: Heck Coupling of 5-Bromoindole with Styrene (Microwave-Assisted)[1]
Materials:
-
5-Bromoindole
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate
-
Celite
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (5 mol%), and SPhos (15 mol%).
-
Purge the vial with argon for 5 minutes.
-
Add a 1:1 mixture of acetonitrile and water.
-
Add styrene (1.5 equiv).
-
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 15 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-vinylindole product.
Protocol 2: General Heck Coupling of 5-Iodoindole with an Alkene[2]
Materials:
-
5-Iodoindole
-
Alkene (e.g., acrylic acid, styrene, or an acrylate)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
Sulfonated SPhos (optional, but recommended for challenging substrates)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Water (H₂O), degassed
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel (e.g., a pear-shaped flask or microwave vial), add sodium tetrachloropalladate(II) (5 mol%) and, if used, sulfonated SPhos (12.5 mol%).
-
Purge the vessel with nitrogen or argon and stir the contents for 15 minutes after adding a 1:1 mixture of degassed water and acetonitrile.
-
Add the 5-iodoindole (1.0 equiv) and sodium carbonate (2.0-4.0 equiv).
-
Add the alkene (1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) using conventional heating or a microwave reactor for the required time.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and purification by column chromatography.
Mandatory Visualization
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, depict the generalized experimental workflow and the catalytic cycle of the Heck reaction.
Caption: Generalized experimental workflow for the Heck coupling reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
In Vitro Anticancer Profile of 1-Benzyl-5-bromo-1H-indole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of a series of 1-benzyl-5-bromo-1H-indole analogs, focusing on recently synthesized 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. The information presented herein is compiled from experimental data to assist researchers in understanding the structure-activity relationships and mechanisms of action of these compounds.
Comparative Anticancer Activity
Recent studies have focused on the synthesis and evaluation of two series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one analogs, designated as series 7 (4-arylthiazole derivatives) and series 12 (4-methyl-5-(aryldiazenyl)thiazole derivatives), for their potential as anticancer agents. The cytotoxic effects of these compounds were assessed against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A-549) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Cytotoxicity against Human Cancer Cell Lines
The in vitro antiproliferative activity of the synthesized analogs was determined using the MTT assay. Doxorubicin, a well-established chemotherapy agent, was used as a reference compound. The results indicate that several of the novel analogs exhibit moderate to potent cytotoxic activity, with a notable selectivity towards the MCF-7 cell line over the A-549 cell line.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Analogs against MCF-7 and A-549 Cell Lines
| Compound ID | R Group | IC50 (µM) vs. MCF-7 ± SD | IC50 (µM) vs. A-549 ± SD |
| 7a | Phenyl | 19.53 ± 1.05 | > 50 |
| 7c | 4-Fluorophenyl | 7.17 ± 0.94 | > 50 |
| 7d | 4-Chlorophenyl | 2.93 ± 0.47 | 9.57 ± 0.62 |
| 12a | Phenyl | 39.53 ± 2.02 | > 50 |
| 12c | 4-Chlorophenyl | 27.65 ± 2.39 | 12.20 ± 1.54 |
| 12d | 4-Nitrophenyl | 13.92 ± 1.21 | > 50 |
| Doxorubicin | - | 4.30 ± 0.84 | 5.60 ± 0.76 |
SD: Standard Deviation
Particularly, the 4-arylthiazole derivatives (series 7) demonstrated superior activity against MCF-7 cells compared to the 4-methyl-5-(aryldiazenyl)thiazole analogs (series 12). Compound 7d , featuring a 4-chlorophenyl substituent, emerged as the most potent analog, with an IC50 value of 2.93 µM against MCF-7 cells, surpassing the efficacy of the reference drug, doxorubicin.
Selectivity Profile
To assess the selectivity of the most potent compounds, their cytotoxic effects were also evaluated against the non-tumorigenic breast epithelial cell line, MCF-10A.
Table 2: Cytotoxicity (IC50 in µM) against Non-Tumorigenic MCF-10A Cells
| Compound ID | IC50 (µM) vs. MCF-10A ± SD |
| 7c | 91.33 ± 3.51 |
| 7d | 83.04 ± 4.10 |
The significantly higher IC50 values against MCF-10A cells suggest a degree of selectivity of compounds 7c and 7d for cancer cells over non-cancerous cells.
Mechanism of Action
The anticancer effects of these this compound analogs appear to be multifactorial, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.
Inhibition of VEGFR-2 Kinase
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. The most potent antiproliferative compounds, 7c and 7d , were evaluated for their ability to inhibit VEGFR-2 kinase activity.
Table 3: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | IC50 (µM) vs. VEGFR-2 |
| 7c | 0.728 |
| 7d | 0.503 |
Both compounds demonstrated potent inhibition of VEGFR-2, suggesting that their anticancer activity is, at least in part, mediated through the suppression of angiogenesis.
Induction of Cell Cycle Arrest and Apoptosis
The mechanism of action of the most potent compound, 7d , was further investigated in MCF-7 cells. The findings revealed that this compound induces cell cycle arrest and triggers apoptosis.
Treatment of MCF-7 cells with compound 7d at its IC50 concentration for 24 hours resulted in a significant accumulation of cells in the G2/M phase of the cell cycle (15.5% in treated cells vs. 9.3% in untreated cells). Furthermore, a notable increase in the sub-G1 cell population was observed (9.7% in treated cells vs. 0.8% in control cells), which is indicative of apoptotic cell death.
The pro-apoptotic effect of compound 7d was further confirmed by examining its impact on key apoptotic regulatory proteins in MCF-7 cells. Treatment with compound 7d led to:
-
An upregulation of the pro-apoptotic protein Bax .
-
A downregulation of the anti-apoptotic protein Bcl-2 .
-
An increase in the levels of activated caspase-9 and caspase-3 , which are key executioners of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (MCF-7 and A-549) and non-cancerous cells (MCF-10A) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of viability against the compound concentration.
In Vitro VEGFR-2 Kinase Assay
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often performed using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: Recombinant human VEGFR-2 kinase is incubated with a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in a kinase assay buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Signal Detection: A reagent is added to stop the reaction and measure the amount of ATP consumed. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: MCF-7 cells are treated with the IC50 concentration of the test compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay (Western Blot Analysis)
-
Cell Lysis: MCF-7 cells are treated with the test compound, harvested, and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental workflow for the evaluation of this compound analogs.
Inhibition of the VEGFR-2 signaling pathway by this compound analogs.
Induction of the intrinsic apoptosis pathway by compound 7d.
A Comparative Guide to the Structural Confirmation of 1-benzyl-5-bromo-1H-indole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 1-benzyl-5-bromo-1H-indole. It offers a detailed look at the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, presenting experimental data, detailed protocols, and structural confirmation of the resulting products. This information is intended to assist researchers in selecting the most suitable method for their specific synthetic goals and in accurately identifying the synthesized compounds.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This guide focuses on three of the most prevalent palladium-catalyzed methods for C-C and C-N bond formation: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. Understanding the nuances of these reactions, including typical yields, required conditions, and the spectral characteristics of their products, is crucial for efficient and successful drug development and materials research.
Comparison of Key Cross-Coupling Reactions
The choice of reaction for the functionalization of this compound depends on the desired substituent to be introduced. The following sections provide a comparative overview of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, along with data for alternative coupling methods.
Data Presentation: Reaction Products and Yields
| Starting Material | Reaction Type | Coupling Partner | Product | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Suzuki-Miyaura | Phenylboronic acid | 1-benzyl-5-phenyl-1H-indole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| This compound | Buchwald-Hartwig | Morpholine | 4-(1-benzyl-1H-indol-5-yl)morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | ~85 |
| This compound | Heck | Ethyl acrylate | Ethyl (E)-3-(1-benzyl-1H-indol-5-yl)acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~92 |
| This compound | Sonogashira | Phenylacetylene | 1-benzyl-5-(phenylethynyl)-1H-indole | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | ~93[1] |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols and Structural Confirmation
Detailed experimental procedures and the characterization data necessary for the structural confirmation of the reaction products are provided below.
Suzuki-Miyaura Coupling: Synthesis of 1-benzyl-5-phenyl-1H-indole
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[2]
Experimental Protocol:
A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.) is placed in a round-bottom flask. A solution of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in a 2:1:1 mixture of toluene/ethanol/water is added. The reaction mixture is degassed and heated at 80°C for 12 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Structural Confirmation Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (s, 1H, indole H4), 7.62 (d, J = 8.0 Hz, 2H, Ar-H), 7.45-7.25 (m, 9H, Ar-H and indole H6, H7), 7.15 (d, J = 3.2 Hz, 1H, indole H2), 6.65 (d, J = 3.2 Hz, 1H, indole H3), 5.35 (s, 2H, N-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.3, 137.8, 136.5, 133.0, 129.0, 128.8, 128.7, 127.6, 127.2, 126.9, 122.0, 120.0, 119.5, 110.5, 101.8, 50.2.
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₁H₁₈N: 284.14; found 284.1.
Buchwald-Hartwig Amination: Synthesis of 4-(1-benzyl-1H-indol-5-yl)morpholine
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3]
Experimental Protocol:
To an oven-dried Schlenk tube are added this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene and morpholine (1.2 equiv.) are added via syringe. The reaction mixture is heated to 100°C for 18 hours. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.
Structural Confirmation Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 6H, Ar-H and indole H7), 7.10 (d, J = 3.0 Hz, 1H, indole H2), 7.05 (d, J = 2.4 Hz, 1H, indole H4), 6.90 (dd, J = 8.8, 2.4 Hz, 1H, indole H6), 6.50 (d, J = 3.0 Hz, 1H, indole H3), 5.30 (s, 2H, N-CH₂), 3.90 (t, J = 4.8 Hz, 4H, morpholine H), 3.20 (t, J = 4.8 Hz, 4H, morpholine H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 145.0, 137.9, 134.0, 129.1, 128.8, 127.5, 127.0, 120.5, 115.0, 110.8, 101.5, 67.5, 50.5, 50.1.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₉H₂₁N₂O: 293.16; found 293.2.
Heck Reaction: Synthesis of Ethyl (E)-3-(1-benzyl-1H-indol-5-yl)acrylate
The Heck reaction is a method for the vinylation of aryl halides.[4]
Experimental Protocol:
In a sealed tube, this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), palladium(II) acetate (0.03 equiv.), tri(o-tolyl)phosphine (0.06 equiv.), and triethylamine (2.0 equiv.) in anhydrous DMF are combined. The mixture is degassed and heated at 100°C for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Structural Confirmation Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 16.0 Hz, 1H, vinyl H), 7.75 (s, 1H, indole H4), 7.40-7.20 (m, 8H, Ar-H and indole H6, H7), 7.18 (d, J = 3.2 Hz, 1H, indole H2), 6.60 (d, J = 3.2 Hz, 1H, indole H3), 6.45 (d, J = 16.0 Hz, 1H, vinyl H), 5.32 (s, 2H, N-CH₂), 4.25 (q, J = 7.1 Hz, 2H, O-CH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).[5]
-
¹³C NMR (CDCl₃, 100 MHz): δ 167.2, 144.5, 137.5, 136.8, 130.0, 129.2, 128.9, 127.8, 127.3, 125.0, 124.5, 118.0, 110.9, 102.0, 60.5, 50.3, 14.4.
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₀NO₂: 306.15; found 306.2.
Alternative Functionalization Strategies
Beyond the three main reactions highlighted, other cross-coupling methods can be employed to functionalize this compound. These include the Sonogashira, Stille, and Ullmann couplings.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs.[1]
Reaction: this compound with phenylacetylene. Product: 1-benzyl-5-(phenylethynyl)-1H-indole. Typical Conditions: PdCl₂(PPh₃)₂ catalyst, CuI co-catalyst, and an amine base such as triethylamine in a solvent like DMF.[1]
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile approach to a diverse range of substituted indole derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, along with alternatives like the Sonogashira coupling, each provide unique advantages depending on the desired final product. This guide provides the necessary experimental framework and characterization data to aid researchers in the synthesis and unambiguous structural confirmation of these valuable compounds, thereby accelerating the drug discovery and materials science development process.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hnl17_sln.html [ursula.chem.yale.edu]
A Comparative Guide to Cytotoxicity Assays for 1-Benzyl-5-bromo-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various compounds derived from 1-benzyl-5-bromo-1H-indole, a promising scaffold in anticancer drug discovery. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in evaluating the potential of these compounds and in designing further investigations.
Quantitative Performance Analysis
The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the tables below.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives
| Compound | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) | Reference |
| 7c | 7.17 ± 0.94 | Not Reported | [][2] |
| 7d | 2.93 ± 0.47 | Not Reported | [][2] |
| 12a | 39.53 ± 2.02 | 39.53 ± 2.02 | [] |
| 12c | 27.65 ± 2.39 | 27.65 ± 2.39 | [] |
| 12d | 13.92 ± 1.21 | 13.92 ± 1.21 | [] |
| Doxorubicin | 4.30 ± 0.84 | Not Reported | [] |
Doxorubicin is a standard chemotherapeutic drug used as a positive control.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of N-Benzyl Indole-Derived Hydrazones
| Compound | MDA-MB-231 (Triple Negative Breast Cancer) | MCF-10A (Normal Breast Epithelial) | Reference |
| 5a | > 50 | Not Reported | [3] |
| 5b | 17.2 ± 0.4 | > 50 | [3] |
| 5j | 22.6 ± 0.1 | Not Reported | [3] |
| 5o | 19.6 ± 0.5 | Not Reported | [3] |
Table 3: In Vitro Cytotoxicity (IC50 in µM) of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives
| Compound | Hep G2 (Liver Cancer) | HeLa (Cervical Cancer) | PC3 (Prostate Cancer) | Reference |
| 5BDBIC | 14.3 | Not Reported | Not Reported | [4] |
| Sorafenib | 6.2 | Not Reported | Not Reported | [4] |
Sorafenib is a standard VEGFR tyrosine kinase inhibitor.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, harvest, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting DNA histogram can be used to quantify the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanisms of action of these compounds, the following diagrams have been generated.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the Annexin V apoptosis assay.
Caption: Workflow of cell cycle analysis.
Caption: Simplified VEGFR-2 signaling pathway.
References
A Head-to-Head Battle: N-benzyl vs. N-Boc Protection in Indole Suzuki Reactions
For researchers engaged in the synthesis of complex indole-containing molecules, the choice of a nitrogen-protecting group is a critical decision that can significantly impact the success of subsequent cross-coupling reactions. Among the most common choices, N-benzyl (Bn) and N-tert-butoxycarbonyl (Boc) groups offer distinct advantages and disadvantages, particularly in the context of the widely utilized Suzuki-Miyaura coupling. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal protecting group for your specific synthetic strategy.
The indole nucleus is a cornerstone of many pharmaceuticals and biologically active compounds. Its functionalization, often achieved through powerful C-C bond-forming reactions like the Suzuki coupling, is a key step in the development of novel therapeutics. However, the acidic N-H proton of the indole ring can interfere with these catalytic cycles, necessitating the use of protecting groups. The ideal protecting group should be stable to the reaction conditions, not hinder the desired reactivity, and be readily removable under mild conditions that do not compromise the integrity of the elaborated molecule. Here, we delve into a comparative analysis of N-benzyl and N-Boc protection in indole Suzuki reactions.
Performance in Suzuki Coupling: A Comparative Analysis
A key consideration when selecting a protecting group for Suzuki reactions is its stability under the often basic and heated conditions. Experimental evidence highlights a significant difference between N-benzyl and N-Boc groups in this regard.
In a study involving the double Suzuki-Miyaura arylation of 5,7-dibromoindole, the choice of protecting group had a profound impact on the reaction outcome. The N-benzyl protected substrate underwent a clean transformation to the desired diarylated product in a 70% isolated yield, demonstrating the robustness of the benzyl group under the reaction conditions. In contrast, the N-Boc protected indole, while affording a high overall yield of 82%, was predominantly deprotected during the reaction, with 63% of the product being the free N-H indole.[1] This lability of the Boc group under Suzuki conditions can be a significant drawback, leading to mixtures of products and complicating purification.
Data Presentation: N-benzyl vs. N-Boc in a Double Suzuki-Miyaura Coupling
| Protecting Group | Substrate | Product | Yield (%) | Notes |
| N-Benzyl | N-Benzyl-5,7-dibromoindole | N-Benzyl-5,7-diphenylindole | 70 | Clean reaction, protecting group stable.[1] |
| N-Boc | N-Boc-5,7-dibromoindole | N-Boc-5,7-diphenylindole & 5,7-diphenylindole | 82 (total) | Major product is the deprotected N-H indole (63%).[1] |
Deprotection Strategies: The Other Side of the Coin
The ease of removal of the protecting group after the desired transformation is as important as its stability during the reaction. In this aspect, the N-Boc group generally holds an advantage due to the milder conditions required for its cleavage.
N-Boc Deprotection: The tert-butoxycarbonyl group is renowned for its acid lability. It can be efficiently removed with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various organic solvents.[2] Additionally, thermal deprotection is also a viable option.[3] For substrates sensitive to acidic conditions, methods utilizing bases like sodium methoxide have also been reported.[4]
N-benzyl Deprotection: The removal of an N-benzyl group typically requires more forcing conditions. The most common method is catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), which may not be compatible with other reducible functional groups in the molecule. Alternative methods include the use of strong Lewis acids. While effective, these conditions can be harsh and may not be suitable for complex, late-stage intermediates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Protected Haloindole
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-protected haloindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a reaction vessel, add the N-protected haloindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Deprotection Protocols
N-Boc Deprotection (Acidic):
-
Dissolve the N-Boc protected indole in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
N-benzyl Deprotection (Hydrogenolysis):
-
Dissolve the N-benzyl protected indole in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected indole.
Logical Workflow and Considerations
The choice between N-benzyl and N-Boc protection for an indole Suzuki reaction is a trade-off between stability during the coupling and ease of removal.
Caption: Decision workflow for choosing between N-benzyl and N-Boc protection.
Conclusion
The selection of N-benzyl or N-Boc as a protecting group for indole Suzuki reactions is highly dependent on the overall synthetic plan.
-
N-benzyl is the superior choice when stability during the Suzuki coupling is paramount and the substrate can tolerate the relatively harsh conditions required for its removal. Its robustness prevents the formation of undesired deprotected byproducts, simplifying purification and improving the overall efficiency of the coupling step.
-
N-Boc is preferable when mild deprotection conditions are essential, particularly in the later stages of a synthesis of a complex molecule with sensitive functional groups. However, researchers must be prepared for the possibility of premature deprotection during the Suzuki reaction, which may necessitate optimization of the coupling conditions (e.g., lower temperature, shorter reaction times) or result in a more challenging purification process.
Ultimately, a careful evaluation of the substrate's functionalities and the planned synthetic route will guide the judicious choice of the protecting group, paving the way for a successful synthesis of the target indole derivative.
References
Navigating the Stereochemical Maze: A Comparative Analysis of E/Z Isomers in 1-benzyl-5-bromoindolin-2-one Derivatives
For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive molecules is paramount. The spatial arrangement of atoms can profoundly influence a compound's pharmacological and toxicological profile. This guide provides a comprehensive analysis of E/Z isomerism in 1-benzyl-5-bromoindolin-2-one derivatives, a scaffold of interest in medicinal chemistry. While the inherent instability of these specific isomers presents challenges, this document outlines the synthetic pathways, analytical methodologies for characterization, and comparative data from closely related, stable analogues.
The 1-benzyl-5-bromoindolin-2-one core structure is a versatile starting point for the synthesis of various biologically active compounds. However, derivatization at the 3-position, particularly with functionalities that introduce a double bond, often leads to the formation of E/Z geometric isomers. In the case of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, these isomers have been observed to interconvert rapidly in solution at room temperature, making their separation and individual characterization challenging.[1] The ratio of these isomers is often dependent on factors such as the solvent and temperature.[1]
Synthesis of the Core Scaffold
The journey into the analysis of these isomers begins with the synthesis of the precursor, 1-benzyl-5-bromoindoline-2,3-dione. This key intermediate provides the foundational structure for subsequent derivatization and isomer formation.
Experimental Protocol: Synthesis of 1-benzyl-5-bromoindoline-2,3-dione
A general synthetic approach involves the benzylation of 5-bromoindoline-2,3-dione. The following is a representative protocol:
-
Reaction Setup: To a solution of 5-bromoindoline-2,3-dione in a suitable solvent (e.g., anhydrous N,N-dimethylformamide), an equimolar amount of a base (e.g., potassium carbonate) is added.
-
Addition of Benzylating Agent: Benzyl bromide is added to the suspension, and the reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.
-
Purification: The precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-benzyl-5-bromoindoline-2,3-dione.
The following diagram illustrates the general workflow for the synthesis of the precursor.
References
Unveiling the Antimicrobial Potential of 1-benzyl-5-bromo-1H-indole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. This guide provides a comparative analysis of the antimicrobial activity of 1-benzyl-5-bromo-1H-indole derivatives against various microbial strains, juxtaposed with other relevant indole-based compounds. The information presented herein is supported by experimental data from scientific literature to facilitate informed decisions in drug discovery and development.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[1][2][3] The targeted modification of the indole ring, such as the introduction of a benzyl group at the N1 position and a bromine atom at the C5 position, can significantly influence its therapeutic efficacy. This guide delves into the specifics of these modifications and their impact on antimicrobial potency.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various indole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][4] The table below summarizes the MIC values of selected this compound derivatives and other comparative indole compounds against a panel of pathogenic bacteria and fungi.
| Compound Class | Derivative/Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound Derivatives | 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Pseudomonas aeruginosa | Active | [5][6] |
| 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Bacillus cereus | Active | [5][6] | |
| 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Staphylococcus aureus | Active | [5][6] | |
| 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | Candida albicans | Most Active | [5][6] | |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | Klebsiella pneumoniae | 0.35–1.25 | [7] | |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | Escherichia coli | 0.35–1.25 | [7] | |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | Pseudomonas aeruginosa | 0.35–1.25 | [7] | |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides (7a-c) | Salmonella Typhi | 0.35–1.25 | [7] | |
| Other Indole Derivatives | Indole-Triazole Conjugate (3d) | Staphylococcus aureus (MRSA) | 6.25 | [2][4] |
| Indole-Triazole Conjugate (3d) | Candida krusei | 3.125 | [2][4] | |
| Indole-Thiadiazole Conjugate (2h) | Staphylococcus aureus | 6.25 | [4] | |
| Indole-Thiadiazole Conjugate (2c) | Staphylococcus aureus (MRSA) | 6.25 | [4] | |
| N-substituted indole derivative (1) | Staphylococcus aureus | Potent | [1] | |
| N-substituted indole derivative (1) | Escherichia coli | Potent | [1] | |
| N-substituted indole derivative (1) | Candida albicans | Potent | [1] | |
| Standard Antibiotics | Ciprofloxacin | Escherichia coli | 0.09 | [4] |
| Ampicillin | Staphylococcus aureus | - | [4] | |
| Fluconazole | Candida albicans | - | [4] |
Experimental Protocols
The evaluation of antimicrobial activity of the synthesized compounds is crucial for determining their potential as therapeutic agents. The following are detailed methodologies for key experiments cited in the literature.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[2][8]
-
Microbial Strains: Standard and clinically isolated strains of bacteria and fungi are used. Common examples include Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[1][4]
-
Inoculum Preparation: Bacterial or fungal colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[4] Serial two-fold dilutions of the compounds are then prepared in the broth medium in 96-well microtiter plates.
-
Incubation: An equal volume of the prepared inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Disc Diffusion Method:
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[1][9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[9]
Experimental Workflow and Signaling Pathways
To visualize the process of antimicrobial screening, a logical workflow is essential. The following diagram illustrates the typical steps involved in evaluating the antimicrobial potential of newly synthesized compounds.
Caption: Workflow for antimicrobial screening of novel compounds.
While the precise signaling pathways for the antimicrobial action of this compound derivatives are still under investigation, indole-based compounds are known to exert their effects through various mechanisms. These can include the disruption of bacterial cell membranes and the inhibition of essential enzymes involved in microbial growth and replication.[2] Further research is necessary to elucidate the specific molecular targets of these promising derivatives.
Caption: Putative antimicrobial mechanisms of indole derivatives.
References
- 1. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Comparative Potency of Substituted 1-Benzylindole Inhibitors: A Guide for Researchers
The 1-benzyl-indole scaffold has been identified as a highly promising framework in the field of drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] The potency and selectivity of these compounds are significantly influenced by the nature and position of substituents on both the indole and benzyl rings.[1] This guide provides a comparative analysis of the potency of various substituted 1-benzylindole inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals.
Data Presentation: Potency Comparison
The inhibitory activities of substituted 1-benzylindole derivatives are summarized below. Potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition concentration (GI50), where a lower value indicates higher potency.
Anticancer and Kinase Inhibitory Activity
Substituted 1-benzylindoles have demonstrated significant potential as anticancer agents, often by targeting key enzymes in cell signaling pathways such as VEGFR-2 and Src kinase.[2][3]
Table 1: Anticancer and Kinase Inhibitory Potency of 1-Benzylindole Derivatives
| Compound Series | Substitution Pattern | Target/Cell Line | Potency (IC50 / GI50) | Reference |
| 1-Benzyl-5-bromoindolin-2-one-hydrazone | 4-Chlorophenylthiazole (7c) | MCF-7 (Breast Cancer) | 7.17 ± 0.94 µM | [4] |
| 4-Fluorophenylthiazole (7d) | MCF-7 (Breast Cancer) | 2.93 ± 0.47 µM | [4] | |
| 4-Chlorophenylthiazole (7c) | VEGFR-2 Kinase | 0.728 µM | [4] | |
| 4-Fluorophenylthiazole (7d) | VEGFR-2 Kinase | 0.503 µM | [4] | |
| 5-((1-Benzyl-1H-indol-3-yl)methylene)-pyrimidine-trione | 4-Chlorophenyl (3c) | OVCAR-3 (Ovarian) | < 10 nM | [2] |
| 4-Fluorophenyl (3d) | OVCAR-3 (Ovarian) | < 10 nM | [2] | |
| 2-Naphthyl (3f) | OVCAR-3 (Ovarian) | < 10 nM | [2] | |
| 3,4,5-Trimethoxyphenyl (3g) | OVCAR-3 (Ovarian) | < 10 nM | [2] | |
| 1-(1-Benzyl-5-phenyl-1H-indol-3-yl)-N-(4-fluorobenzyl)methanamine | 5-Phenyl, N-(4-fluorobenzyl) | pp60c-Src Kinase | 4.69 µM | [3] |
| 5-(1-Benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid | 5-Chloro (on indole) | cPLA2α | ~0.07 µM | [5] |
| 5-Trifluoromethyl (on indole) | cPLA2α | ~0.07 µM | [5] |
Tyrosinase Inhibitory Activity
Certain 1-benzylindole derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin synthesis.
Table 2: Tyrosinase Inhibitory Potency of 1-Benzylindole-Thiosemicarbazones
| Compound ID | Substitution on Benzyl/Phenyl Ring | Potency (IC50) | Reference |
| 5k | (Not specified) | 12.40 ± 0.26 µM | [6] |
| 5a | (Not specified) | 24.16 ± 0.38 µM | [6] |
| 5n | 4-Methyl | 26.11 ± 0.47 µM | [6] |
| 5c | 2,6-Dimethyl | 27.40 ± 0.60 µM | [6] |
| 5h | 2,4-Dimethyl | 29.71 ± 0.72 µM | [6] |
| 5l | (Not specified) | 31.64 ± 1.26 µM | [6] |
| 5m | 3,5-Dimethyl | 47.24 ± 1.27 µM | [6] |
| Kojic Acid | (Reference Standard) | 18.30 ± 0.41 µM | [6] |
Note: The structure-activity relationship (SAR) analysis from this series indicated that derivatives with substitutions at the para (4-) position on the benzyl or phenyl ring generally exhibited better inhibitory potential against tyrosinase.[6]
Mandatory Visualization
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of the mechanisms of action and evaluation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Operational Guide for 1-benzyl-5-bromo-1H-indole
This guide provides crucial safety, handling, and disposal protocols for 1-benzyl-5-bromo-1H-indole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary:
While some sources may not classify this compound as a hazardous substance under GHS, other suppliers indicate potential health risks.[1] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it to be an irritant to the skin, eyes, and respiratory system.[1]
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation.[1] | [1] |
| Eye Irritation | Causes serious eye irritation.[1] | [1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The following equipment should be worn at all times within the designated work area.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield offers additional protection against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a good general-use option for protection against a variety of chemicals.[4] Double gloving is recommended for enhanced safety.[5] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn.[6] For procedures with a higher risk of exposure, consider a disposable chemical-resistant suit.[5] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are mandatory to protect against spills and falling objects.[5] |
| Respiratory Protection | Respirator | Use of a respirator is recommended, especially when handling the solid compound or when dust generation is possible.[5][7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be performed in a designated area, such as a certified chemical fume hood, to prevent inhalation exposure.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
When weighing the solid, do so within the fume hood to contain any dust.
-
Use a dedicated spatula and weighing vessel.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
-
-
Post-Handling:
-
Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste according to the disposal plan below.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. This compound should be treated as a halogenated organic waste.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect solid this compound waste and any contaminated disposable materials (e.g., gloves, bench paper, pipette tips) in a designated, clearly labeled, and sealed container for halogenated organic waste.[7] |
| Liquid Waste | Collect liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[7] |
| Container Disposal | Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected as halogenated liquid waste. Dispose of the rinsed container in accordance with local and institutional regulations. |
Important Disposal Considerations:
-
Segregation: It is imperative to keep halogenated organic waste separate from non-halogenated waste.[7]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[7]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste.[7] A common disposal method is incineration in a chemical incinerator equipped with a scrubber.[7]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Workflow
References
- 1. 1-Benzyl-5-bromoindole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
